Galanin (1-19) (human)
Description
Contextualization within the Galanin Peptide Family
The galanin peptide family is a group of structurally and functionally related neuropeptides that play crucial roles in the nervous and endocrine systems. nih.govfrontiersin.org Understanding the relationships between the different members of this family is essential for contextualizing the specific role of Galanin (1-19).
Relation to Full-Length Human Galanin (1-30) and Precursor (PPGAL)
Human galanin is a 30-amino acid peptide that is processed from a larger precursor molecule called preprogalanin (PPGAL). wikipedia.orgnih.govfrontiersin.org PPGAL is a 123-amino acid peptide which, after cleavage of a signal peptide, is further processed to yield the mature galanin peptide and another peptide known as Galanin Message-Associated Peptide (GMAP). nih.govfrontiersin.org
Galanin (1-19) represents the initial 19 amino acids of the full-length human galanin (1-30). This N-terminal region is highly conserved across various species, indicating its fundamental importance for the peptide's biological function. wikipedia.orgfrontiersin.org In fact, the N-terminal fragment of galanin is crucial for its binding to and activation of galanin receptors. frontiersin.orgfrontiersin.org Research has shown that even shorter fragments, such as galanin (1-16), can retain high affinity for galanin receptors. frontiersin.org
Comparative Aspects with Galanin Message-Associated Peptide (GMAP) and Galanin-Like Peptide (GALP)
Galanin Message-Associated Peptide (GMAP) is a 59- or 60-amino acid peptide that is co-produced with galanin from the same precursor, preprogalanin. wikipedia.orgfrontiersin.org While the distribution of GMAP often parallels that of galanin, its biological functions are distinct and less characterized. frontiersin.orgfrontiersin.org GMAP has been implicated in processes such as the spinal flexor reflex and has shown antifungal activity. nih.govnih.gov Unlike the highly conserved N-terminus of galanin, the sequence of GMAP shows greater divergence between species. frontiersin.org
Significance of the N-Terminal Fragment in Research Modalities
The N-terminal region of galanin, including the Galanin (1-19) fragment, is a focal point of research due to its critical role in receptor interaction. frontiersin.org Studies have demonstrated that this fragment is essential for the biological activity of the entire peptide. frontiersin.orgibmc.msk.ru
Research utilizing N-terminal fragments like Galanin (1-19) has been instrumental in understanding the function of the three known galanin receptor subtypes: GalR1, GalR2, and GalR3. wikipedia.orgoncotarget.com These receptors are G protein-coupled receptors (GPCRs) and are distributed throughout the central and peripheral nervous systems. wikipedia.orgpnas.org
Key research findings highlight the importance of the N-terminal domain:
The first 15 amino acids of galanin are highly conserved across species, underscoring their functional significance. frontiersin.org
N-terminal fragments have been used to investigate the differential roles of galanin receptors in various physiological and pathological conditions, including pain, inflammation, and neuroprotection. wikipedia.orgoncotarget.com
Studies have shown that truncated N-terminal fragments can exhibit selectivity for different galanin receptor subtypes. For example, some N-terminal fragments show a preference for GalR2. frontiersin.org
The exploration of N-terminal fragments has led to the development of receptor-specific agonists and antagonists, which are valuable tools for dissecting the complex signaling pathways of the galanin system. pnas.org
Historical Perspectives and Evolution of Research on Galanin (1-19) (human)
The study of galanin and its fragments began with the discovery of the full-length peptide in 1983 from porcine intestinal extracts. wikipedia.orgfrontiersin.org The subsequent cloning of the galanin gene and its precursor, preprogalanin, paved the way for a deeper understanding of the galanin system. wikipedia.org
Initially, research focused on the full-length galanin peptide and its broad range of effects. However, as the importance of the N-terminal domain for receptor binding became evident, researchers began to investigate the properties of shorter N-terminal fragments. This led to the identification of specific fragments, such as Galanin (1-15) and Galanin (1-19), as biologically active entities. nih.goved.ac.uk
The evolution of research on Galanin (1-19) and other N-terminal fragments can be summarized in the following stages:
Discovery and Characterization: Initial studies focused on isolating and sequencing galanin and identifying its precursor.
Functional Studies: Research then moved towards understanding the diverse physiological roles of galanin, including its involvement in neuroendocrine regulation, pain perception, and cognition. wikipedia.org
Receptor Cloning and Subtype Identification: The cloning of the three galanin receptors (GalR1, GalR2, and GalR3) was a major breakthrough, allowing for more detailed investigations into the mechanisms of galanin signaling. wikipedia.orgfrontiersin.org
Focus on N-Terminal Fragments: The realization that the N-terminal domain is the primary site of receptor interaction led to a surge in studies using fragments like Galanin (1-19) to probe receptor function and develop selective ligands. nih.govfrontiersin.org
Therapeutic Potential: Current research is exploring the therapeutic potential of galanin fragments and their analogues in various disease models, including epilepsy, Alzheimer's disease, and neuropathic pain. wikipedia.orgfrontiersin.org
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H130N26O25/c1-42(2)23-56(77(127)98-38-72(124)115-22-14-17-66(115)86(136)109-61(28-51-34-93-40-99-51)78(128)102-47(10)76(126)113-73(45(7)8)87(137)97-37-71(123)105-62(30-67(91)119)82(132)111-64(89(139)140)29-52-35-94-41-100-52)106-79(129)57(24-43(3)4)107-81(131)59(26-49-18-20-53(118)21-19-49)104-70(122)36-96-75(125)46(9)101-85(135)65(39-116)112-83(133)63(31-68(92)120)108-80(130)58(25-44(5)6)110-88(138)74(48(11)117)114-84(134)60(103-69(121)32-90)27-50-33-95-55-16-13-12-15-54(50)55/h12-13,15-16,18-21,33-35,40-48,56-66,73-74,95,116-118H,14,17,22-32,36-39,90H2,1-11H3,(H2,91,119)(H2,92,120)(H,93,99)(H,94,100)(H,96,125)(H,97,137)(H,98,127)(H,101,135)(H,102,128)(H,103,121)(H,104,122)(H,105,123)(H,106,129)(H,107,131)(H,108,130)(H,109,136)(H,110,138)(H,111,132)(H,112,133)(H,113,126)(H,114,134)(H,139,140)/t46-,47-,48+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,73-,74-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPCKEWJIIKMHQ-WNXXINOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H130N26O25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1964.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Structural Research Investigations of Galanin 1 19 Human
Primary Structure Analysis and Sequence Homology
The primary structure, or amino acid sequence, is fundamental to a peptide's function. The determination and comparison of this sequence across species provide insights into its evolutionary conservation and functional importance.
Amino Acid Sequence Determination
The amino acid sequence of human Galanin (1-19) was determined through the isolation and analysis of peptides from human tissue. nih.gov Two forms of human galanin were identified: a 30-residue peptide and a shorter 19-residue peptide corresponding to the N-terminal fragment. nih.gov The sequence of Galanin (1-19) (human) is H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-OH. novoprolabs.com
| Property | Value |
| Amino Acid Sequence | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His |
| Molecular Formula | C89H130N26O25 |
| Molecular Weight | 1964.17 g/mol |
| Length (amino acids) | 19 |
| Source | Human (Homo sapiens) |
Species-Specific Sequence Variations and Functional Implications
The N-terminal region of galanin is highly conserved across various species, highlighting its critical role in receptor binding and biological activity. wikipedia.orgnih.gov The first 15 amino acids from the N-terminus are identical in many mammals, including rats, mice, pigs, and cows. wikipedia.org Human galanin shares approximately 70% amino acid sequence similarity with these species. nih.gov This high degree of conservation in the N-terminal (1-15) region suggests a common structural and functional relationship among species. nih.govresearchgate.net The N-terminal fragment, Galanin (1-16), retains high affinity for galanin receptors, with Gly1, Trp2, Asn5, Tyr9, and Gly12 identified as key pharmacophores. nih.gov
Conformational Studies and Structural Determinants of Activity
The three-dimensional structure of Galanin (1-19) is crucial for its interaction with its receptors. Conformational studies have revealed key structural features that determine its biological activity.
Alpha-Helical Structures and Receptor Binding Regions
In solution, galanin is largely unstructured, but it adopts a more defined conformation upon binding to its receptors or in the presence of a membrane-like environment. biorxiv.org Cryo-electron microscopy studies have shown that when bound to its receptors, GALR1 and GALR2, the galanin peptide predominantly forms an alpha-helical structure. biorxiv.orgpnas.orgnih.gov This alpha-helix is situated at the extracellular vestibule of the receptors, lying nearly parallel to the cell membrane without deeply penetrating the receptor core. biorxiv.orgpnas.orgnih.gov The N-terminal portion of galanin, from residue 1 to 17, is well-resolved in these structures due to its direct contact with the receptors. nih.gov This region is essential for high-affinity binding. nih.gov
Impact of Hydrophobic Segments on Conformational Stability
The interaction between galanin and its receptors is largely driven by hydrophobic interactions. biorxiv.orgnih.gov The N-terminal alpha-helix of galanin is hydrophobic and is "sandwiched" by two hydrophobic patches on the extracellular surface of the galanin receptors. nih.gov This interaction involves all seven transmembrane helices as well as extracellular loops ECL2 and ECL3. biorxiv.orgnih.gov The extensive buried surface area of 866 Ų accounts for the high-affinity binding of galanin to its receptors. biorxiv.orgnih.gov The hydrophobic nature of the N-terminal segment is therefore critical for the stability of the peptide-receptor complex and subsequent signal transduction.
Peptide Synthesis and Analog Design in Research
The chemical synthesis of Galanin (1-19) and its analogs has been instrumental in advancing research into the galaninergic system. Synthetic peptides allow for detailed structure-activity relationship (SAR) studies and the development of selective ligands for galanin receptor subtypes.
The synthesis of Galanin (1-19) fragments is often achieved using solid-phase peptide synthesis techniques. For instance, a hydrophobic analog of human Galanin (1-19) was synthesized using Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategies on a flexible crosslinked polystyrene support. researchgate.netnih.gov Such synthetic approaches enable the production of high-purity peptides for research purposes. researchgate.net
The design of galanin analogs has focused on improving subtype selectivity and bioavailability. frontiersin.orgnih.gov Chimeric peptides, which combine the N-terminal sequence of galanin with fragments of other peptides like bradykinin, have been developed as galanin receptor antagonists. Furthermore, modifications such as N-terminal truncations, introduction of D-amino acids, and the addition of backbone spacers have been employed to create analogs with preferential binding to specific galanin receptor subtypes (e.g., GalR2) and enhanced stability. researchgate.netnih.gov These engineered analogs are valuable tools for dissecting the distinct physiological roles of the different galanin receptors.
Solid-Phase Peptide Synthesis Methodologies
The chemical synthesis of Galanin (1-19) and its related fragments is predominantly achieved through solid-phase peptide synthesis (SPPS). Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) based strategies have been successfully employed.
In the widely used Fmoc-based SPPS, the peptide chain is assembled on a solid support, such as a p-methylbenzhydrylamine (MBHA) resin, which yields a C-terminally amidated peptide upon cleavage. nih.gov The synthesis involves the sequential addition of Fmoc-protected amino acids, which are activated for coupling using reagents like hydroxybenzotriazole (B1436442) (HOBt). nih.gov Following the completion of the peptide sequence, the peptide is cleaved from the resin and deprotected using a strong acid cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water. nih.gov Purification of the crude peptide is then carried out using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov
Alternatively, Boc/Bzl (benzyl) tactics have been utilized for the synthesis of hydrophobic analogs of the human galanin (1-19) fragment. google.comnih.gov This approach was demonstrated on a flexible crosslinked polystyrene support, showcasing the versatility of SPPS in accommodating different chemical strategies and in the preparation of modified peptides. google.comnih.gov The choice of resin and protecting group strategy can be adapted to the specific requirements of the target peptide, such as in the synthesis of fragments on 2-chlorotrityl chloride resin for subsequent fragment condensation. guidetopharmacology.org
A significant challenge in the SPPS of aspartic acid-containing peptides like galanin fragments is the potential for aspartimide formation. This side reaction can be particularly problematic depending on the sequence and the protecting groups used. For instance, the use of the Dmab protecting group for the side chain of aspartic acid in the synthesis of a galanin fragment analog was found to lead to unusually high levels of aspartimide formation. biorxiv.org
Development of Galanin (1-19) (human) Analogs and Derivatives
To explore the structure-activity relationship and to enhance receptor selectivity and stability, numerous analogs and derivatives of N-terminal galanin fragments have been developed. The N-terminal portion, particularly residues 1-16, is known to be crucial for high-affinity receptor binding. nih.gov
One area of investigation has been the synthesis of hydrophobic analogs . A hydrophobic analog of the human galanin (1-19) fragment, specifically (Thr14)(Thr19)-Galanin (1-19), has been synthesized to study the impact of increased lipophilicity. nih.govresearchgate.net
Cyclic analogs have also been a focus of research to stabilize the peptide's conformation, potentially enhancing receptor affinity and selectivity. Several cyclic lactam analogs of galanin(1-16)-NH2 were synthesized to stabilize a putative N-terminal helical conformation. acs.org Among these, c[D4,K8]Gal(1-16)-NH2 and c[D4,K8]Gal(1-12)-NH2 were found to bind with high affinity to both GalR1 and GalR2 receptors. acs.org
Chimeric peptides represent another strategy, where the N-terminal fragment of galanin is fused to a fragment of another bioactive peptide. While many chimeras involve the galanin(1-13) fragment, these studies provide valuable insights into the binding requirements of the N-terminal domain.
Furthermore, modifications at the C-terminus of the N-terminal fragments have been explored. For example, the galanin(2-13) core has been maintained while adding an oligo-lysine tail, with one lysine (B10760008) residue conjugated to palmitic acid, to create systemically active analogs. nih.gov
Rational Design of Non-Peptide Agonists and Antagonists
The development of non-peptide ligands for galanin receptors has been pursued to overcome the limitations of peptide-based drugs, such as poor bioavailability and rapid degradation. The design of these small molecules has often been informed by the pharmacophores identified within the N-terminal region of galanin.
Key amino acids in the N-terminal fragment, such as Trp2, Asn5, and Tyr9, are known to be critical for receptor binding. nih.gov This knowledge has guided the design of non-peptidic compounds that mimic the spatial arrangement of these crucial residues.
Two of the most well-known non-peptide galanin receptor agonists are galnon (B1674412) and galmic (B1264387) . nih.govnih.gov While not directly designed based on the 1-19 fragment alone, their development was rooted in understanding the key interactions of the N-terminal galanin pharmacophore with the galanin receptors. nih.gov These compounds, however, have shown relatively low binding affinity compared to peptide ligands and may exhibit off-target effects. nih.gov
More recent efforts have focused on identifying subtype-selective non-peptide antagonists. For instance, spirocoumaranon (Sch202596) was identified as a non-peptide antagonist for the GalR1 receptor. nih.gov Computational modeling and mutagenesis studies of the galanin receptors continue to refine the understanding of the ligand binding pocket, which will further aid in the rational design of more potent and selective non-peptide agonists and antagonists. nih.govresearchgate.net
Chemical Modifications and Their Research Implications
Amino Acid Substitution Strategies
Amino acid substitution has been a cornerstone of research into the structure-activity relationships of Galanin (1-19). These studies have been instrumental in identifying key residues for receptor binding and for developing receptor-subtype-selective ligands.
Systematic alanine (B10760859) scanning of the galanin(1-16) fragment revealed that Trp2 , Asn5 , Tyr9 , and Gly12 are critical pharmacophores for binding to rat hypothalamic membranes. nih.gov The most significant loss in receptor binding affinity occurs with the substitution of Trp2 with alanine. acs.org Substitution of Tyr9 with alanine also leads to a significant decrease in binding, particularly for the GalR2 receptor. acs.org
The N-terminal Gly1 has been shown to be important for high-affinity binding to the GalR1 receptor. nih.gov Removal of this residue, as seen in galanin(2-11), results in an analog with a preference for the GalR2 receptor. nih.govpnas.org
Substitution of L-Trp2 with its D-enantiomer, D-Trp2 , in galanin(1-16) results in a dramatic decrease in binding affinity, highlighting the strict stereochemical requirement at this position for receptor interaction.
The following table summarizes key amino acid substitutions in N-terminal galanin fragments and their reported effects:
| Original Fragment | Substitution | Resulting Analog | Reported Effect |
| Galanin(1-16) | Ala scan | [Ala2]Galanin(1-16) | Pronounced decrease in receptor binding |
| Galanin(1-16) | Ala scan | [Ala9]Galanin(1-16) | Significant loss of binding, especially for GalR2 |
| Galanin(1-16) | N-terminal truncation | Galanin(2-11) | Preferential agonist for GalR2 |
| Galanin(1-16) | D-amino acid substitution | [D-Trp2]Galanin(1-16) | 500-fold loss in affinity |
These substitution studies have been pivotal in the rational design of galanin analogs with tailored properties, such as the development of GalR2-preferring agonists by modifying the N-terminus. nih.gov
Galanin Receptor Pharmacology and Signal Transduction Research
Galanin Receptor Subtype Characterization in Research Models
The three galanin receptor subtypes, while all binding galanin, exhibit distinct characteristics in their structure, distribution, and signal transduction pathways. nih.gov These differences are fundamental to understanding their specific physiological functions.
Galanin Receptor Type 1 (GALR1)
First identified in a human melanoma cell line, GALR1 is a 349-amino acid protein in humans. cas.czfrontiersin.org It shares high sequence homology with its rat counterpart (93% identity). nih.govfrontiersin.org GALR1 is widely expressed in the brain, including the hippocampus, hypothalamus, amygdala, and thalamus, as well as in the spinal cord. frontiersin.orggenecards.org Functionally, GALR1 couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. frontiersin.orgpnas.org This signaling pathway can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. frontiersin.org Research models for studying GALR1 include transfected cell lines like CHO and HEK293 cells, as well as GALR1 knockout mice. frontiersin.org
Galanin Receptor Type 2 (GALR2)
GALR2 was first identified in the rat hypothalamus and has since been found in various human tissues. frontiersin.org The human GALR2 protein has a high sequence identity (92%) to the rat version. frontiersin.org Unlike GALR1, GALR2 has a broader expression pattern, found not only in the central nervous system (hypothalamus, dentate gyrus, amygdala) but also in peripheral tissues such as the heart, kidney, and gastrointestinal tract. frontiersin.org GALR2 primarily signals through the Gαq/11 pathway, which activates phospholipase C (PLC). frontiersin.orgpnas.org This leads to an increase in intracellular calcium levels. frontiersin.org GALR2 can also activate the mitogen-activated protein kinase (MAPK) pathway. frontiersin.org Cell lines like HEK293 transfected with the GALR2 gene are common research models. plos.org
Galanin Receptor Type 3 (GALR3)
Initially isolated from rat hypothalamic cDNA libraries, GALR3 was later identified in human tissues. frontiersin.org The human GALR3 protein consists of 368 amino acids and shares 36% and 58% amino acid identity with human GALR1 and GALR2, respectively. frontiersin.org Its distribution is more restricted compared to the other two receptors, with the highest expression found in the hypothalamus. frontiersin.org Similar to GALR1, GALR3 couples to Gαi/o proteins, inhibiting adenylyl cyclase. frontiersin.orggenecards.org However, the full extent of its signaling properties is still being investigated. frontiersin.org Research models often involve transfected cell lines, such as Flp-In T-REx 293 cells, to study its function. researchgate.net
Ligand Binding Kinetics and Affinity Studies
Understanding how ligands like Galanin (1-19) (human) interact with galanin receptors is crucial for developing subtype-selective compounds. This is often investigated through ligand binding assays.
Galanin (1-19) (human) Binding to GALR1, GALR2, and GALR3
Galanin (1-19) (human) is a significant fragment of the full-length galanin peptide. researchgate.netresearchgate.net Studies have shown that it acts as an agonist at galanin receptors. guidetopharmacology.org Radioligand binding assays are commonly used to determine the affinity of this fragment for each receptor subtype. In these assays, a radiolabeled ligand is used to measure the binding of the unlabeled ligand of interest.
| Receptor | Binding Affinity (pIC50) | Assay Type | Reference |
|---|---|---|---|
| GALR1 | 9.5 | Radioligand binding assay | guidetopharmacology.org |
| GALR2 | Data Not Available | ||
| GALR3 | Data Not Available |
Competitive Ligand Binding Assays
Competitive ligand binding assays are a cornerstone of receptor pharmacology. In these experiments, a constant concentration of a radiolabeled ligand (e.g., [125I]galanin) is incubated with the receptor in the presence of varying concentrations of an unlabeled competing ligand, such as Galanin (1-19) (human). eurofinsdiscovery.comresearchgate.net By measuring the displacement of the radioligand, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the competing ligand can be determined. These values provide a quantitative measure of the ligand's affinity for the receptor.
For example, studies using membranes from cells expressing human GALR1 have utilized [125I]galanin as the radioligand to determine the binding affinity of various compounds. eurofinsdiscovery.com The IC50 value represents the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.
| Competing Ligand | IC50 (nM) | Radioligand | Reference |
|---|---|---|---|
| Galanin (porcine) | 0.045 | [125I]galanin | eurofinsdiscovery.com |
| Galantide (M15) | 0.042 | [125I]galanin | eurofinsdiscovery.com |
| Galanin (human) | 0.090 | [125I]galanin | eurofinsdiscovery.com |
Pharmacophore Mapping for Receptor Selectivity
Pharmacophore mapping is essential for understanding the molecular basis of a ligand's affinity and selectivity for its various receptor subtypes. For the galanin family of receptors, the N-terminal portion of the galanin peptide is widely recognized as critical for receptor interaction. frontiersin.org Specifically, the fragment Galanin (1-16) has been shown to retain the high binding affinity of the full-length peptide. frontiersin.org
Early research using L-alanine scans on rat hypothalamus membranes identified several amino acid residues as key pharmacophores for receptor binding, including Glycine-1 (Gly1), Tryptophan-2 (Trp2), Asparagine-5 (Asn5), Tyrosine-9 (Tyr9), and Glycine-12 (Gly12). frontiersin.org Subsequent studies that tested these peptides on membranes expressing distinct galanin receptor subtypes, GALR1 and GALR2, pinpointed Trp2, Tyr9, and Leucine-10 (Leu10) as important pharmacophores for both receptor types. frontiersin.org
The initial amino acids of the N-terminus are particularly crucial for differentiating between receptor subtypes. For instance, the presence of Gly1 is highly important for ligand binding to GALR1. frontiersin.org Consequently, N-terminal truncated fragments, such as Galanin (2-11), exhibit a significant preference for GALR2, with some studies reporting a 500-fold selectivity for GALR2 over GALR1. frontiersin.orgpnas.orgnih.gov However, further truncation, even by just two amino acids, results in a complete loss of affinity for all known galanin receptor subtypes. frontiersin.org
Computational modeling and mutagenesis studies have provided further insights into the residues responsible for selective ligand binding. For GALR1, residues Phenylalanine-115 (Phe115) and Histidine-267 (His267) have been identified as playing a key role in the selective binding of ligands. researchgate.net In contrast, Tyrosine-103 (Tyr103), Tyrosine-270 (Tyr270), and Histidine-277 (His277) are major contributors to the selective binding of ligands to GALR3. researchgate.net Cryo-electron microscopy studies have further illuminated the binding mechanism, showing that the galanin peptide adopts a primarily alpha-helical structure and binds at the extracellular vestibule of the receptors, nearly parallel to the cell membrane, without deeply penetrating the receptor core. biorxiv.orgnih.gov
| Feature | Finding |
| Crucial Binding Region | The N-terminal fragment of galanin is essential for receptor interaction. frontiersin.org |
| Key Pharmacophores (General) | Gly1, Trp2, Asn5, Tyr9, Gly12. frontiersin.org |
| Key Pharmacophores (GALR1/GALR2) | Trp2, Tyr9, Leu10. frontiersin.org |
| GALR1 Selectivity Determinant | Gly1 is critical for high-affinity binding. frontiersin.org |
| GALR2 Selective Ligand | Galanin (2-11) shows ~500-fold selectivity for GALR2 over GALR1. pnas.orgnih.gov |
| GALR1 Specific Contact Residues | Phe115, His267. researchgate.net |
| GALR3 Specific Contact Residues | Tyr103, Tyr270, His277. researchgate.net |
G-Protein Coupling and Downstream Signaling Pathways
Galanin receptors belong to the G-protein-coupled receptor (GPCR) family and initiate intracellular signaling cascades by coupling to heterotrimeric G-proteins. nih.govnih.gov The specific G-protein subtype engaged by the receptor dictates the subsequent downstream signaling events. The galanin receptor subtypes exhibit distinct G-protein coupling preferences, leading to different physiological responses. biorxiv.orgpnas.org
Gαi/o Protein-Coupled Pathways (GALR1, GALR3)
The galanin receptor subtypes GALR1 and GALR3 primarily couple to the inhibitory Gαi/o family of G-proteins. biorxiv.orgnih.govpnas.orgfrontiersin.org This interaction is sensitive to pertussis toxin (PTX), which specifically ADP-ribosylates and inactivates Gαi/o proteins, thereby blocking the signaling cascade. nih.govfrontiersin.org Activation of these receptors by galanin leads to the dissociation of the G-protein heterotrimer into a Gαi/o subunit and a Gβγ dimer, both of which can modulate the activity of various effector proteins. frontiersin.org
A primary consequence of GALR1 and GALR3 activation is the inhibition of adenylyl cyclase activity. biorxiv.orgnih.govpnas.orgnih.gov The activated Gαi/o subunit directly binds to and inhibits this enzyme, which is responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org This leads to a decrease in the intracellular concentration of cAMP, a crucial second messenger involved in numerous cellular processes. biorxiv.orgpnas.orgbiorxiv.org The reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinase (PKA). nih.gov This inhibitory action on the cAMP pathway is a hallmark of GALR1 and GALR3 signaling. nih.govnih.gov For example, the nonpeptide galanin agonist, galnon (B1674412), has been shown to inhibit basal cAMP production by 25%, mimicking the inhibitory effect of galanin itself. pnas.org
Adenylyl Cyclase Inhibition and cAMP Modulation
Gαq/11 Protein-Coupled Pathways (GALR2)
In contrast to GALR1 and GALR3, the GALR2 subtype predominantly signals through coupling to the Gαq/11 family of G-proteins. frontiersin.orgbiorxiv.orgnih.govpnas.org This signaling pathway is insensitive to pertussis toxin. frontiersin.orgnih.gov Activation of GALR2 initiates a distinct cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). frontiersin.orgwikipedia.org While its primary coupling is to Gαq/11, some evidence suggests that GALR2 can also couple to Gαi/o proteins, allowing it to simultaneously activate two independent signal transduction pathways. nih.govwikipedia.org
Upon binding of galanin to GALR2, the activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C (PLC). frontiersin.orgnih.govnih.govfrontiersin.org PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). biorxiv.orgfrontiersin.org IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. frontiersin.orgfrontiersin.org This increase in intracellular Ca2+ concentration, along with DAG, activates various isoforms of protein kinase C (PKC), leading to the phosphorylation of numerous substrate proteins and a wide range of cellular responses. frontiersin.orgfrontiersin.org
| Receptor Subtype | Primary G-Protein Coupling | Key Downstream Effector | Resulting Second Messenger Change |
| GALR1 | Gαi/o biorxiv.orgfrontiersin.org | Adenylyl Cyclase (Inhibition) nih.govpnas.org | ↓ cAMP pnas.org |
| GALR1 | Gαi/o frontiersin.orgfrontiersin.org | GIRK Channels (Activation) frontiersin.orgnih.gov | K+ Efflux, Hyperpolarization biorxiv.org |
| GALR3 | Gαi/o biorxiv.orgfrontiersin.org | Adenylyl Cyclase (Inhibition) nih.gov | ↓ cAMP nih.gov |
| GALR3 | Gαi/o researchgate.net | GIRK Channels (Activation) researchgate.net | K+ Efflux, Hyperpolarization |
| GALR2 | Gαq/11 biorxiv.orgnih.gov | Phospholipase C (Activation) frontiersin.orgfrontiersin.org | ↑ IP3, ↑ DAG, ↑ Intracellular Ca2+ frontiersin.orgbiorxiv.org |
Intracellular Calcium Mobilization and Protein Kinase C Activation
The activation of galanin receptors, particularly the GALR2 subtype, is strongly associated with the mobilization of intracellular calcium and the subsequent activation of Protein Kinase C (PKC). This signaling cascade is a primary mechanism through which galanin exerts its effects in various cell types. The process is initiated when galanin binds to GALR2, which is predominantly coupled to Gq/11 G-proteins. semanticscholar.orgnih.govresearchgate.net This coupling activates Phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net
Inositol 1,4,5-trisphosphate diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. semanticscholar.orgfrontiersin.org This transient increase in intracellular Ca2+ concentration is a critical signaling event. In parallel, diacylglycerol remains in the cell membrane and, in conjunction with the elevated Ca2+ levels, activates PKC. semanticscholar.orgresearchgate.net This activation of PKC is a key step in mediating downstream cellular responses. nih.gov Research in small cell lung cancer (SCLC) cells, which express GALR2, has shown that galanin-induced Ca2+ mobilization is insensitive to pertussis toxin, confirming its mediation through Gq proteins rather than Gi/o proteins. researchgate.net Furthermore, studies have demonstrated that a rise in intracellular calcium concentration is both necessary and sufficient to mediate certain downstream effects, such as the activation of the ERK pathway in these cells. researchgate.netresearchgate.net
The GALR2-mediated PLC-IP3-Ca2+ pathway is distinct from the signaling of GALR1 and GALR3, which primarily couple to Gi/o proteins to inhibit adenylyl cyclase. semanticscholar.orgnih.govresearchgate.net This differential signaling allows galanin to produce a wide spectrum of physiological effects depending on the receptor subtype expressed in a given tissue. researchgate.net
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
The galaninergic system is a significant modulator of the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival. Both GALR1 and GALR2 have been shown to activate the MAPK/extracellular signal-regulated kinase (ERK) pathway, albeit through different mechanisms. semanticscholar.orgresearchgate.netnih.gov
Activation of GALR1, which is coupled to Gi/o signaling pathways, can stimulate MAPK activity. semanticscholar.org This stimulation is often independent of Protein Kinase C (PKC). frontiersin.orgguidetopharmacology.org Research suggests that the Gβγ-subunits released from the activated Gi/o protein are responsible for mediating this effect, initiating a cascade that leads to MAPK activation. nih.govguidetopharmacology.org In some cellular contexts, GALR1 activation has been shown to cause prolonged activation of ERK1/2, which can influence the expression of cell cycle regulators and inhibit cell proliferation. scispace.com
GALR2-mediated MAPK activation appears to be more complex and can occur through multiple routes. nih.gov In some systems, GALR2 activates MAPK via a PKC-dependent mechanism, which is a direct consequence of Gαq/11 coupling and PLC activation. semanticscholar.orgfrontiersin.org However, studies have also identified a PKC-independent pathway for GALR2-induced ERK activation. researchgate.net In certain cancer cell lines, the galanin-induced rise in intracellular calcium concentration was found to be the sufficient trigger for ERK activation, bypassing the need for PKC. researchgate.netresearchgate.net Additionally, evidence points to the involvement of the Gαo class of G-proteins in GALR2-mediated MAPK signaling. frontiersin.orgnih.gov
Allosteric Modulation of Galanin Receptors
Allosteric modulation represents a sophisticated mechanism for regulating receptor function. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand (galanin) binds. This binding induces a conformational change in the receptor, thereby altering its affinity for the endogenous ligand or its signaling efficacy.
Zinc Ion Modulation of GALR1 Signaling
A significant finding in galanin receptor pharmacology is the identification of the zinc ion (Zn2+) as a negative allosteric modulator of the GALR1 receptor. nih.govbiorxiv.orgnih.govpnas.org Zinc is an important neuromodulator, particularly enriched in the synaptic vesicles of glutamatergic neurons, and its release into the synaptic cleft can fine-tune neurotransmission. biorxiv.orgnih.gov
Cryo-electron microscopy and functional studies have revealed that Zn2+ directly interacts with GALR1, but not GALR2. nih.govbiorxiv.orgnih.govpnas.org This interaction attenuates GALR1 activation by galanin. The mechanism is thought to involve zinc restricting the conformational changes in the receptor's transmembrane domain 6 (TM6) that are necessary for full receptor activation and subsequent G-protein coupling. biorxiv.org The inhibitory concentration (IC50) of zinc on GALR1 activation is approximately 47.2 μM, a level that falls within the physiological concentration range of zinc in the central nervous system. biorxiv.org This suggests that zinc may act as an endogenous regulator of galaninergic signaling in brain regions where both Zn2+ and GALR1 are present. nih.gov This allosteric inhibition of GALR1 by zinc highlights a novel layer of complexity in the regulation of neuropeptide signaling in the central nervous system. biorxiv.orgpnas.org
Receptor Expression Patterns and Regulation in Research Contexts
The physiological functions of galanin are dictated by the specific expression patterns of its three receptor subtypes (GALR1, GALR2, GALR3) and the dynamic regulation of their expression levels in response to various stimuli.
Tissue-Specific and Regional Distribution in Preclinical Models
In preclinical models, primarily in rats, galanin receptors exhibit distinct but overlapping distribution patterns throughout the central and peripheral nervous systems. guidetopharmacology.org
In the central nervous system, GALR1 mRNA is abundantly expressed in several hypothalamic nuclei, including the paraventricular (PVN), supraoptic (SON), dorsomedial, ventromedial, and arcuate nuclei. researchgate.netnih.gov It is also found in the amygdala, thalamus, hippocampus, brainstem, and spinal cord. guidetopharmacology.orgresearchgate.net GALR2 mRNA is also expressed broadly, with high concentrations in the dentate gyrus and CA3 region of the hippocampus, as well as the arcuate and mammillary nuclei of the hypothalamus. guidetopharmacology.org Unlike GALR1, GALR2 expression is enriched in the parvocellular regions of the PVN but is not typically detected in the magnocellular PVN or the SON. researchgate.netnih.gov GALR3 has a more restricted distribution, found in discrete areas of the hypothalamus and forebrain. guidetopharmacology.org
Peripherally, galanin receptors have been identified in numerous tissues, including the gastrointestinal tract, skin, pancreas, and bone. scispace.comfortunejournals.comfortunejournals.com
Table 1: Regional Distribution of Galanin Receptors (GALR1 & GALR2) in Rat Brain
| Brain Region | GALR1 mRNA Expression | GALR2 mRNA Expression | Key References |
| Hypothalamus | |||
| Paraventricular Nucleus (PVN) | Abundant (magnocellular & parvocellular) | Enriched (parvocellular only) | researchgate.net, nih.gov, guidetopharmacology.org |
| Supraoptic Nucleus (SON) | Abundant | Not detected / Very low | researchgate.net, nih.gov |
| Arcuate Nucleus | Present | Enriched (higher than GALR1) | researchgate.net, nih.gov |
| Dorsomedial Nucleus | Abundant | Present | researchgate.net, nih.gov |
| Ventromedial Nucleus | Abundant | Low / Not specified | nih.gov |
| Hippocampus | Present | High (especially Dentate Gyrus & CA3) | researchgate.net, guidetopharmacology.org |
| Amygdala | Present | Present | researchgate.net, guidetopharmacology.org |
| Thalamus | Present | Not specified | researchgate.net |
| Spinal Cord | Present | Present | guidetopharmacology.org, nih.gov |
Regulation of Receptor Expression in Response to Physiological Stimuli
The expression of both galanin and its receptors is highly plastic and can be significantly altered by various physiological and pathophysiological conditions. This regulation allows the galaninergic system to adapt and respond to the changing needs of the organism.
One of the most well-documented regulators is the steroid hormone estrogen. The human galanin gene promoter contains estrogen-responsive elements, and studies have shown that estrogen can directly increase galanin gene expression in immortalized LHRH neurons. frontiersin.orgoup.com This regulation is crucial for reproductive functions. oup.com
Physiological states such as lactation and osmotic stress also modulate the system, particularly in the hypothalamus. During lactation, both galanin and GALR1 expression are downregulated in magnocellular neurons. researchgate.netnih.gov Conversely, osmotic stimulation via salt loading leads to an increase in galanin and GALR1 expression in these same neurons. researchgate.netnih.gov This suggests a role for galanin in modulating vasopressin and oxytocin (B344502) release under different physiological demands. researchgate.net
Peripheral nerve injury is another powerful stimulus that dramatically upregulates the expression of galanin in dorsal root ganglion (DRG) neurons. pnas.org This upregulation is implicated in the complex role of galanin in pain processing and nerve regeneration. nih.govpnas.org
Physiological Research Roles of Galanin 1 19 Human
Neurobiological Functions and Mechanisms in Preclinical Models
Galanin (1-19), as a key active fragment of galanin, is integral to the peptide's role as a neuromodulator in the central nervous system. nih.govfrontiersin.org Galanin is predominantly recognized as an inhibitory neuropeptide that often hyperpolarizes neurons and curtails the release of various neurotransmitters. wikipedia.org It is frequently co-localized with classical neurotransmitters, enabling it to exert significant modulatory effects on synaptic transmission and neuronal network activity. frontiersin.orgwikipedia.org
Neurotransmitter Release Modulation
The influence of Galanin (1-19) on neurotransmitter systems is a cornerstone of its physiological profile. Its interactions with cholinergic, glutamatergic, monoaminergic, and GABAergic systems have been subjects of extensive research.
Preclinical studies have firmly established an inhibitory relationship between galanin and the cholinergic system. Galanin, acting through its N-terminal fragment, has been shown to inhibit the release of acetylcholine (B1216132) in various brain regions, particularly the hippocampus and ventral forebrain. nih.govfrontiersin.org This interaction is of significant interest due to the role of the cholinergic system in cognitive functions like learning and memory. nih.gov In rodent models, galanin has been observed to antagonize the memory-enhancing effects of acetylcholine. pnas.org This inhibitory action is a key aspect of galanin's potential contribution to the cognitive deficits observed in neurodegenerative conditions where cholinergic neurons are affected. nih.gov
Table 1: Summary of Preclinical Research on Galanin's Interaction with the Cholinergic System
| Preclinical Model | Brain Region | Observed Effect of Galanin | Functional Implication | Reference |
| Rat | Ventral Hippocampus | Inhibition of acetylcholine release. | Impairment of working memory. | nih.govpnas.org |
| Rat | Basal Forebrain | Attenuation of acetylcholine-induced cognitive improvement. | Modulation of memory processes. | pnas.org |
| Rodent | Hippocampus | Suppression of acetylcholine release. | Regulation of cholinergic-dependent cognitive functions. | nih.govfrontiersin.org |
Galanin also modulates the principal excitatory neurotransmitter system in the brain, the glutamatergic system. Research indicates that galanin can inhibit the release of glutamate (B1630785). nih.govfrontiersin.org For instance, in the rat hippocampus, galanin has been found to be an inhibitor of glutamate release, which contributes to its anticonvulsant properties. wikipedia.org Studies in the arcuate nucleus of the hypothalamus have demonstrated that galanin and its N-terminal fragments, including galanin (1-15) and (1-16), depress evoked glutamatergic excitatory postsynaptic currents (EPSCs) through a presynaptic mechanism. nih.gov This inhibitory effect on glutamatergic transmission underscores galanin's role in dampening neuronal excitability.
Galanin is known to be co-localized with and modulate monoaminergic neurotransmitters, which are crucial for mood, arousal, and stress responses. wikipedia.orgpnas.org
Serotonin (B10506) (5-HT): Galanin can influence serotonergic neurotransmission. There is evidence for interactions between galanin receptors and serotonin 5-HT1A receptors, suggesting a complex modulatory relationship. frontiersin.org In the dorsal raphe nucleus, a key center for serotonin neurons, galanin can modulate the activity of these cells. frontiersin.org The nature of this modulation can be complex, with some studies suggesting inhibitory effects. nih.gov
Norepinephrine (B1679862) (NE): In the locus coeruleus, the primary site of noradrenergic neurons in the brain, galanin is co-expressed with norepinephrine. nih.govpnas.org Activation of GalR1 receptors in this region can inhibit the release of norepinephrine. nih.gov This interaction is implicated in the regulation of stress and arousal. pnas.org
Dopamine (B1211576): Galanin also exerts modulatory effects on the dopaminergic system. Central administration of galanin has been shown to decrease dopamine release in the striatum, an effect likely mediated by GalR1 receptors. nih.gov However, the effects can be region-specific, as galanin injected into the paraventricular nucleus has been reported to increase dopamine release in the nucleus accumbens. nih.gov
Table 2: Overview of Galanin's Modulation of Monoaminergic Systems in Preclinical Models
| Monoamine System | Brain Region | Preclinical Model | Observed Effect of Galanin | Mediating Receptor (if specified) | Reference |
| Serotonin (5-HT) | Dorsal Raphe Nucleus | Rat | Modulation of 5-HT neuron activity. | GalR-5-HT1A heteromers | frontiersin.org |
| Norepinephrine (NE) | Locus Coeruleus | Rat | Inhibition of norepinephrine release. | GalR1 | nih.gov |
| Dopamine | Striatum | Rat | Decreased dopamine release. | GalR1 | nih.gov |
| Dopamine | Nucleus Accumbens (via PVN injection) | Rat | Increased dopamine release. | Not specified | nih.gov |
While galanin is a potent inhibitor of excitatory neurotransmission, its interaction with the GABAergic system, the main inhibitory system, is less straightforward. In the hippocampus, galanin has been shown to inhibit glutamate release without affecting GABA release, which contributes to its ability to increase the seizure threshold. wikipedia.org However, other research indicates that galanin can be co-localized with GABA in certain neuronal populations. nih.gov Furthermore, a high expression of GalR1 has been observed in GABAergic neurons. medrxiv.org This suggests that galanin can also modulate the activity of inhibitory interneurons, adding another layer of complexity to its regulation of neuronal networks.
Monoaminergic System Interactions (Serotonin, Norepinephrine, Dopamine)
Neuronal Excitability and Network Activity Regulation
A primary function of galanin, driven by its N-terminal fragment, is the regulation of neuronal excitability. wikipedia.orgelifesciences.org By inhibiting the release of excitatory neurotransmitters like glutamate and acetylcholine, galanin generally exerts a dampening effect on neuronal activity. frontiersin.org This has been demonstrated in various preclinical models, where galanin has been shown to have a net inhibitory or sedative influence on the brain. elifesciences.orguzh.ch
Neuroprotection and Neurogenesis Research
Galanin (1-19) (human) is a significant subject of investigation for its potential neuroprotective and neurogenic properties. Research indicates that the biosynthesis of the full-length galanin peptide, from which Galanin (1-19) is derived, is markedly increased—by as much as two to tenfold—following peripheral nerve injury (axotomy) and in response to seizure activity in the brain. wikipedia.org This upregulation suggests a role for galanin and its fragments in neuronal defense and repair mechanisms. wikipedia.org
Studies have identified galanin as a neuroprotective agent for hippocampal neurons. pnas.org This protective effect is thought to be mediated, at least in part, through the GalR2 receptor. pnas.org Furthermore, galanin exhibits trophic and proliferative effects on neuronal stem cells located in the subgranular zone of the hippocampus's dentate gyrus. pnas.org These actions, potentially mediated by GALR2 and GALR3 receptors, are of interest in understanding the mechanisms underlying stress and depression, where neurogenesis is believed to play a role. pnas.org The interaction between galanin and neuropeptide Y (NPY) has been shown to enhance the proliferation of granule precursor cells and the expression of neuroprotective factors like BDNF and Bcl-2 in the rat hippocampus. nih.gov
In the context of developmental neurobiology, galanin has been shown to play a role in the early postnatal development of the dorsal root ganglion (DRG). wikipedia.org Animal models lacking galanin exhibit a decrease in the number of adult DRG cells, suggesting that galanin helps regulate the naturally occurring process of apoptosis, or programmed cell death, in developing neurons. wikipedia.org
Table 1: Summary of Galanin's Role in Neuroprotection and Neurogenesis
| Research Area | Key Findings | Implicated Receptors |
|---|---|---|
| Neuroprotection | Increased biosynthesis after nerve injury and seizures. wikipedia.org Protects hippocampal neurons. pnas.org | GalR2 pnas.org |
| Neurogenesis | Promotes proliferation of neuronal stem cells in the hippocampus. pnas.org Regulates apoptosis in developing DRG neurons. wikipedia.org | GALR2, GALR3 pnas.org |
| Neurotrophic Support | Interacts with NPY to increase expression of BDNF and Bcl-2. nih.gov | Not specified |
Cognitive Processes and Memory Modulation
Galanin and its fragments, including Galanin (1-19), are recognized as inhibitory neuromodulators within the neural circuits that govern learning and memory. pnas.org The distribution of galanin and its receptors in brain regions critical for cognitive functions, such as the basal forebrain, hippocampus, and cerebral cortex, underscores its importance in these processes. pnas.orgnih.gov
Research has demonstrated that galanin can reduce the evoked release of several key neurotransmitters involved in cognition, including acetylcholine, glutamate, norepinephrine, and dopamine. pnas.orgnih.gov It also inhibits adenylate cyclase activity and reduces the firing rate of serotonergic and noradrenergic neurons. pnas.org In hippocampal slices, galanin has been shown to decrease long-term potentiation (LTP), a cellular mechanism underlying learning and memory. pnas.org
Studies in rodent models have consistently shown that administration of galanin impairs performance in various learning and memory tasks. pnas.org Conversely, a non-selective peptidergic galanin antagonist, M35, has been found to enhance spatial performance in the water maze task. unifr.ch The inhibitory effects of galanin on memory have been linked to its ability to suppress acetylcholine release in the ventral hippocampus. unifr.chpnas.org Interestingly, research also suggests a more complex role, where galanin might have both inhibitory and facilitatory effects on cognition, possibly mediated by different receptor subtypes at cholinergic cell bodies versus their nerve terminals. unifr.ch In the context of Alzheimer's disease, where cholinergic neurons degenerate, galanin fibers have been observed to hyperinnervate the remaining cholinergic neurons in the basal forebrain, which may exacerbate cognitive decline by further inhibiting acetylcholine release. pnas.orgnih.govpnas.org
Table 2: Effects of Galanin on Cognitive Functions
| Cognitive Aspect | Effect of Galanin Administration | Putative Mechanism |
|---|---|---|
| Learning & Memory | Impairs performance in various memory tasks. pnas.org | Inhibition of neurotransmitter release (e.g., acetylcholine, glutamate). pnas.orgnih.gov Reduction of long-term potentiation. pnas.org |
| Spatial Memory | Impairs spatial learning and memory in the water maze task. unifr.ch | Inhibition of acetylcholine release in the ventral hippocampus. unifr.ch |
| Working Memory | Attenuates the memory-enhancing effects of acetylcholine. pnas.org | Antagonistic interaction with cholinergic function. pnas.org |
Sleep-Wake Cycle Regulation
Galanin (1-19) and its parent peptide are deeply implicated in the regulation of the sleep-wake cycle. nih.gov Neurons in the ventrolateral preoptic nucleus (VLPO) of the hypothalamus, a critical region for sleep promotion, co-express galanin and the inhibitory neurotransmitter GABA. nih.govmdpi.com These galaninergic neurons in the VLPO are considered a key marker for sleep-promoting cells across multiple species. mdpi.com
Activation of these VLPO galanin neurons has been shown to increase the duration of non-rapid eye movement (NREM) sleep and decrease the time it takes to fall asleep (sleep latency). nih.gov Conversely, optogenetic inhibition of these neurons has been found to disrupt sleep. nih.gov The sleep-promoting effect of galanin is thought to be mediated by the inhibition of wake-promoting nuclei in the brainstem and hypothalamus, such as the locus coeruleus (LC), tuberomammillary nucleus (TMN), and dorsal raphe nucleus (DRN), all of which are innervated by VLPO neurons and are inhibited by galanin. nih.govmdpi.com
Research also points to a role for galanin in sleep homeostasis, the process by which the body compensates for lost sleep. nih.govbiorxiv.org Following sleep deprivation, there is a characteristic rebound in NREM sleep, and studies in animal models where LPO galanin neurons have been ablated show that this homeostatic response is diminished. biorxiv.orgresearchgate.net This suggests that these neurons are involved in tracking the time spent awake and initiating the recovery sleep process. biorxiv.org
Stress Response and Resilience Mechanisms
Galanin is recognized as a stress-inducible neuropeptide that plays a significant role in stress-related disorders and resilience. pnas.org The expression of galanin is stimulated by stress in animal studies, and it is co-localized with norepinephrine in the locus coeruleus (LC), a key brain region in the stress response. pnas.orgresearchgate.net
Research suggests that galanin contributes to behavioral resilience under stressful conditions. nih.gov For instance, while galanin administration does not consistently affect anxiety or depression-related behaviors in the absence of stress, it provides protection when an individual is exposed to a stressor. nih.gov Transgenic overexpression of galanin in norepinephrine neurons has been shown to confer protection in anxiety tests following stress exposure. nih.gov
Chronic physical activity, known to promote stress resilience, leads to increased galanin levels in the LC. nih.govjneurosci.org Studies have shown that the resilience-promoting effects of exercise can be blocked by the administration of a galanin receptor antagonist. nih.govjneurosci.org Furthermore, genetic overexpression of galanin in noradrenergic neurons can mimic the effects of exercise, leading to resilience against stressors. jneurosci.org These findings support a role for chronically increased noradrenergic galanin in mediating resilience to stress. jneurosci.org Human genetic studies have also linked variations in the genes for galanin and its receptors to an increased risk of depression and anxiety, particularly in individuals who have experienced significant life stress. pnas.orgjneurosci.org
Anxiety-Related Behaviors
The galanin system is involved in the modulation of anxiety-related behaviors, often in the context of stress. pnas.org Animal studies indicate that galanin has a role in depression-like behavior and anxiety. pnas.org The effects of galanin on anxiety can be complex, with some studies suggesting a pro-anxiety (anxiogenic) role, while others point to an anti-anxiety (anxiolytic) effect. ccmu.edu.cn
This dual role may be dependent on the specific brain region and the galanin receptor subtype involved. ccmu.edu.cn For example, it has been proposed that the pro-depressive and anxiogenic effects of galanin may be mediated by the GALR1 receptor, whereas anxiolytic actions could be mediated through GALR2. ccmu.edu.cn Chronic stress models in rodents, which induce depression-like behaviors, have been associated with increased expression of Galr1 mRNA in the ventral periaqueductal gray (vPAG), a brain region involved in mood regulation. ccmu.edu.cn Knocking down this receptor in the vPAG was found to reverse the depressive behavioral phenotype. ccmu.edu.cn
Furthermore, research on stress resilience has shown that both exercise and chronic administration of galanin can prevent stress-induced anxiety-like behaviors. nih.gov This suggests that sustained increases in galanin signaling can promote anxiolytic effects, particularly in buffering against the negative behavioral consequences of stress. nih.gov
Pain Modulation Research
Antinociceptive Effects in Experimental Pain Models
Galanin plays a complex and significant role in the modulation of pain, generally exerting an inhibitory effect on pain processing. wikipedia.orgresearchgate.net Its administration has been shown to produce antinociceptive (pain-reducing) effects in various experimental pain models. researchgate.netnih.gov This is particularly evident in models of neuropathic pain, where galanin administration into the spinal cord can alleviate pain behaviors. wikipedia.orgpnas.org
The antinociceptive effects of galanin are often dose-dependent and receptor-specific. nih.govpnas.org High doses of galanin tend to reduce pain, while lower doses can sometimes have a pro-nociceptive (pain-enhancing) effect. pnas.org The inhibitory actions of galanin in the spinal cord, especially in the context of neuropathic pain, are thought to be mediated primarily by the GalR1 receptor. pnas.org In contrast, the GalR2 receptor has been implicated in the pro-nociceptive effects of low-dose galanin. pnas.org
In animal models of chronic pain, such as those induced by nerve injury or inflammation, intrathecal administration of galanin has been shown to decrease both mechanical and thermal hypersensitivity. nih.gov The expression of galanin itself is upregulated in sensory neurons of the dorsal root ganglia and in the spinal cord following peripheral nerve injury, suggesting that the endogenous galanin system is activated as a natural response to combat pain. researchgate.netpnas.org The antinociceptive effects of galanin are not limited to the spinal cord; administration into various brain regions involved in pain processing, such as the periaqueductal gray and the amygdala, also produces pain-relieving effects. nih.gov
Table 3: Galanin's Role in Experimental Pain Models
| Pain Model | Effect of Galanin Administration | Implicated Receptors |
|---|---|---|
| Neuropathic Pain | Reduces neuropathic pain behaviors. wikipedia.orgpnas.org Decreases mechanical and thermal hyperalgesia. nih.gov | GalR1 (antinociceptive) pnas.org |
| Inflammatory Pain | Decreases mechanical and thermal hyperalgesia. nih.gov | Not specified |
| General Nociception | Dose-dependent effects; high doses are antinociceptive. nih.govpnas.org | GalR1 (antinociceptive), GalR2 (pro-nociceptive at low doses) pnas.org |
Differential Roles in Nociceptive Processing
The role of galanin in pain signaling is multifaceted, with research demonstrating both pro- and anti-nociceptive effects. This differential action is highly dependent on the physiological state (normal vs. chronic pain), the site of action, and the concentration of the peptide. nih.govresearchgate.net In normal, healthy states, galanin is thought to have a minor role, but its expression is dramatically increased following peripheral nerve injury or inflammation. nih.govnih.gov
The complexity of galanin's function in nociception is largely attributed to its interaction with different receptor subtypes, primarily GalR1 and GalR2, which have distinct signaling pathways and distributions. nih.govpnas.org
Pro-nociceptive Effects: At low doses, galanin can produce excitatory or pro-nociceptive effects. pnas.org This action is primarily mediated by the GalR2 receptor. nih.govpnas.org Activation of GalR2, which couples to Gq/11 proteins, can stimulate phospholipase C, leading to increased intracellular calcium and enhanced nociceptive transmission. pnas.orgresearchgate.net Studies in normal rats have shown that intrathecal administration of low-dose galanin or a selective GalR2 agonist induces mechanical and cold allodynia. pnas.org
Anti-nociceptive Effects: Conversely, at higher doses, galanin typically exerts an inhibitory or anti-nociceptive effect. nih.gov This analgesic action is mediated by the GalR1 receptor, which is coupled to Gi/o proteins. nih.govpnas.org Activation of GalR1 inhibits adenylyl cyclase, leading to a decrease in cAMP and hyperpolarization of the neuron, thus suppressing pain signals. nih.govresearchgate.net This inhibitory role is particularly enhanced in chronic pain states, such as after peripheral nerve injury, where galanin upregulation acts to reduce hypersensitivity. nih.govresearchgate.netnih.gov
This biphasic, dose-dependent effect highlights the intricate balance of the galaninergic system in modulating pain. nih.gov
Table 1: Differential Effects of Galanin in Nociception
| Effect | Receptor Mediator | Primary Condition | Mechanism |
|---|---|---|---|
| Anti-nociceptive | GalR1 | Chronic Pain / Nerve Injury | Gi/o protein coupling, inhibition of adenylyl cyclase, neuronal hyperpolarization. nih.govpnas.org |
| Pro-nociceptive | GalR2 | Normal / Acute | Gq/11 protein coupling, activation of phospholipase C, increased intracellular Ca2+. pnas.orgresearchgate.net |
Spinal and Supraspinal Mechanisms of Analgesia
Galanin's analgesic properties are manifested through its actions at both the spinal and supraspinal levels of the nervous system. nih.govresearchgate.net
Spinal Mechanisms: At the spinal cord level, galanin is present in a small population of primary sensory neurons and interneurons in the dorsal horn. nih.govresearchgate.net Its role is significantly amplified after peripheral nerve injury, which triggers a substantial increase in its synthesis in dorsal root ganglion (DRG) neurons. nih.govnih.gov
Supraspinal Mechanisms: Beyond the spinal cord, galanin exerts analgesic effects by modulating key brain regions involved in pain processing. Supraspinal sites of action include the periaqueductal gray (PAG), amygdala, and hypothalamus. nih.govresearchgate.net These brain areas are crucial components of descending pain modulatory pathways. researchgate.net
Periaqueductal Gray (PAG): The PAG is a primary control center for descending pain inhibition. Galanin can modulate the activity of neurons within the PAG, influencing the descending pathways that suppress pain signals at the spinal level. nih.gov
Amygdala: The amygdala is involved in the emotional-affective dimension of pain. Activation of GalR1 receptors in the central nucleus of the amygdala has been shown to produce antinociceptive effects in models of nerve injury. nih.gov
Hypothalamus: The arcuate nucleus (ARC) of the hypothalamus is another site where galanin acts. There is evidence of a neural pathway from the ARC to the PAG, suggesting an interaction between galanin and the endogenous opioid system in mediating analgesia. nih.gov
Interaction with Other Pain-Related Neuropeptides (e.g., Substance P)
Galanin's function in pain modulation is not carried out in isolation. It is known to co-exist and interact with other classical neurotransmitters and neuropeptides involved in nociceptive pathways, including Substance P (SP) and calcitonin gene-related peptide (CGRP). nih.govnih.gov
In the dorsal root ganglia, galanin is expressed in a subpopulation of small-diameter sensory neurons that also contain SP and CGRP. nih.gov Following nerve injury, as galanin expression is upregulated, it can act as an inhibitory neuromodulator, suppressing the release of excitatory neurotransmitters like glutamate and SP from the primary afferent terminals in the dorsal horn. frontiersin.orgpnas.org This inhibitory action on the release of pro-nociceptive peptides like SP is a key mechanism underlying galanin's analgesic effects. pnas.org By presynaptically inhibiting the release of these excitatory messengers, galanin effectively dampens the transmission of pain signals to second-order neurons in the spinal cord.
Metabolic and Endocrine Regulation Studies
Regulation of Insulin (B600854) Secretion and Glucose Homeostasis
Galanin is a significant regulator of pancreatic endocrine function, primarily known for its potent inhibitory effect on insulin secretion. frontiersin.orgnih.gov This peptide is found in sympathetic nerve terminals that innervate the islets of Langerhans in the pancreas. nih.gov
Research in various animal models has consistently shown that galanin administration reduces glucose-stimulated insulin release from pancreatic β-cells. frontiersin.orgresearchgate.net This action leads to an increase in blood glucose levels, or hyperglycemia. pnas.org The mechanism for this inhibition involves:
Activation of ATP-sensitive potassium (KATP) channels, which leads to hyperpolarization of the β-cell membrane. nih.govpnas.org
Inhibition of adenylyl cyclase, resulting in reduced cyclic AMP (cAMP) levels. nih.gov
Direct inhibition of the exocytotic machinery responsible for insulin release. nih.gov
These effects are primarily mediated by the Gi/o-coupled GalR1 receptor. nih.gov Studies using mice lacking the Go2 protein, a member of the Gi/o family, demonstrated that the inhibitory effect of galanin on insulin release was lost, confirming the crucial role of this signaling pathway. pnas.org
In humans, the role of galanin in glucose homeostasis is less definitive. nih.gov While some studies on isolated human islets show an inhibition of insulin release, in vivo infusions of galanin in healthy humans have not always resulted in significant changes to circulating glucose or insulin levels. nih.govfrontiersin.org This suggests that the regulation of insulin in humans may involve more complex mechanisms beyond the direct effects on β-cells. nih.gov
Table 2: Galanin's Role in Glucose Homeostasis
| Parameter | Effect of Galanin | Mediating Receptor | Key Mechanism |
|---|---|---|---|
| Insulin Secretion | Inhibition | GalR1 | Activation of KATP channels, reduction of cAMP. nih.govpnas.org |
| Blood Glucose | Increase (Hyperglycemia) | Indirectly via insulin inhibition | Suppression of insulin allows glucose levels to rise. pnas.org |
Appetite and Feeding Behavior Modulation
Galanin is a well-established orexigenic peptide, meaning it stimulates food intake. nih.govnih.gov Its actions are most prominent within the hypothalamus, a critical brain region for the regulation of feeding behavior. nih.gov Specifically, galanin is expressed in key hypothalamic nuclei such as the paraventricular nucleus (PVN) and the arcuate nucleus (ARC). nih.gov
Research has shown that direct injection of galanin into the hypothalamus robustly stimulates feeding. nih.gov A notable characteristic of galanin-induced feeding is its specific potentiation of fat intake. nih.gov A positive feedback loop has been described where the consumption of dietary fat stimulates the expression of hypothalamic galanin, which in turn further promotes the craving and consumption of fat. nih.gov This reciprocal relationship can contribute to overconsumption and weight gain. nih.gov
The physiological actions of galanin on feeding are mediated through its receptors, with studies suggesting that the GalR1 receptor is involved in mediating the motivation for palatable foods. nih.gov
Energy Balance Regulation
Galanin's influence extends beyond simply stimulating feeding to encompass the broader regulation of energy balance, which involves the interplay between energy intake and energy expenditure. smj.org.saoup.com It is considered a key neuropeptide in the complex neural circuits that maintain body weight and energy homeostasis. smj.org.sa
Galanin's expression and function are modulated by peripheral metabolic signals like leptin and insulin. nih.gov For instance, leptin, an anorexigenic hormone that signals satiety, can inhibit the activity of orexigenic neurons that express galanin. nih.gov Dysregulation in this intricate signaling network can lead to alterations in food intake and energy expenditure, potentially contributing to metabolic conditions. nih.gov
Growth Hormone and Somatostatin (B550006) Release
Galanin is recognized for its influence on the secretion of growth hormone (GH), largely through its interaction with the hypothalamic hormones that regulate GH release: growth hormone-releasing hormone (GHRH) and somatostatin (also known as SRIF). nih.govnih.gov Studies suggest that galanin's primary mechanism for stimulating GH release involves the inhibition of somatostatin secretion from the hypothalamus. nih.gov
In vitro studies using rat median eminence fragments have explored this relationship. Research has investigated whether galanin's effect on GH is a result of stimulating GHRH or inhibiting somatostatin. nih.gov Further anatomical evidence from ovine models shows that galanin is colocalized in GHRH-producing cells, suggesting a direct interaction. oup.com In lean animals, there is a higher incidence of GHRH/galanin colocalization, which may be a mechanism for regulating the increase in GH secretion associated with reduced adiposity. oup.com
Research in humans has shown that galanin stimulates GH release. nih.gov One study compared the effects of galanin and GHRH on GH secretion in women with anorexia nervosa and healthy controls. The results indicated that galanin induced a significantly greater GH release in patients with anorexia nervosa compared to the control group, suggesting a dual hypothalamic action of increasing endogenous GHRH and decreasing somatostatin secretion. nih.gov
Table 1: Peak Growth Hormone (GH) Levels After Galanin Administration in Anorexia Nervosa (AN) Patients vs. Normal Controls
| Group | Treatment | Peak GH Level (μg/L) (Mean +/- SEM) |
|---|---|---|
| AN Patients | Galanin | 27.41 +/- 5.50 |
| Normal Controls | Galanin | 13.64 +/- 2.32 |
| AN Patients | GHRH | 18.97 +/- 2.67 |
| Normal Controls | GHRH | 15.98 +/- 3.88 |
Data sourced from a study on the effects of galanin on growth hormone secretion. nih.gov
Hypothalamic-Pituitary Axis Involvement
Galanin plays a versatile role as a neurohormone and neurotransmitter within the neuroendocrine system, particularly the hypothalamic-pituitary axis. nih.govfrontiersin.org Galanin and its receptors (GAL-R1, GAL-R2, and GAL-R3) are expressed in key areas such as the hypothalamic paraventricular and supraoptic nuclei and the anterior pituitary. nih.gov
The peptide is significantly involved in regulating the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov Evidence indicates that galanin stimulates the central components of the HPA axis, leading to the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). wikipedia.orgnih.gov This, in turn, enhances the secretion of glucocorticoids from the adrenal cortex. nih.gov In rats, galanin can also directly stimulate corticosterone (B1669441) secretion from adrenocortical cells via GAL-R1 and GAL-R2. nih.gov
Beyond the HPA axis, galanin is implicated in the regulation of other pituitary hormones. In humans, galanin infusion has been shown to augment both basal and GHRH-stimulated GH release. oup.com In rhesus macaques, it has been observed to increase the secretion of luteinizing hormone (LH). oup.com The co-expression of galanin within GHRH neurons in the hypothalamus supports its role in the growth axis. bioscientifica.com Furthermore, a related peptide, galanin-like peptide (GALP), is produced in the arcuate nucleus of the hypothalamus and is involved in the neuroendocrine regulation of the hypothalamic-pituitary-thyroid (HPT) axis by reducing the secretion of thyroid-stimulating hormone (TSH). wikipedia.org
Gastrointestinal System Research
First isolated from the porcine small intestine, galanin is known to be widely distributed in the enteric nervous system of the mammalian gastrointestinal (GI) tract. pnas.org It is found in enteric neurons in both the myenteric and submucosal plexuses. frontiersin.org Its functions in the digestive system include the regulation of motility and secretion.
Modulation of Gastrointestinal Motility and Secretion
Galanin significantly influences GI motility and the secretion of various gut hormones. nih.gov Research in healthy human volunteers demonstrated that an intravenous infusion of galanin strongly inhibits postprandial gastrointestinal motility. nih.gov This was evidenced by a significant delay in gastric emptying and an increase in mouth-to-cecum transit time. nih.gov
The same study revealed that galanin potently suppressed the post-meal rise in plasma concentrations of several key hormones, including insulin, somatostatin, pancreatic polypeptide, neurotensin, and enteroglucagon. nih.gov This inhibitory action on both motor activity and hormone release suggests that endogenous galanin released from local enteric nerves could play an important physiological role in controlling propulsive motor activity in the human GI tract. nih.gov
In the human colon, galanin acts as a secretagogue. physiology.orgphysiology.org Studies using T84 colonic epithelial cells, which express the galanin-1 receptor (Gal1-R), showed that galanin activation leads to chloride (Cl⁻) secretion. physiology.orgphysiology.org This process is mediated through a calcium-dependent mechanism. physiology.org These findings suggest that galanin released from enteric nerves can directly influence ion transport in the human colon. physiology.orgphysiology.org
Table 2: Effect of Galanin Infusion on Postprandial Gastrointestinal Motility in Humans
| Parameter | Control Infusion (Mean +/- SEM) | Galanin Infusion (Mean +/- SEM) |
|---|---|---|
| Gastric Emptying (t50, min) | 59.0 +/- 4.8 | 99.3 +/- 4.7 |
| Mouth-to-Cecum Transit Time (min) | 67.5 +/- 6.9 | 126.3 +/- 18.5 |
Data from a study investigating the pharmacologic effects of galanin in healthy volunteers. nih.gov
Role in Colonic Sensory Neuron Function
The gastrointestinal tract is innervated by sensory neurons that transmit information, including pain, to the central nervous system. cam.ac.uk Galanin is expressed in a small population of primary sensory neurons and is involved in the modulation of nociceptive pathways. cam.ac.ukresearchgate.net
Research focused on the distal colon has sought to determine galanin's role in modulating the lumbar splanchnic nerve (LSN), which innervates this region. cam.ac.uk Using an ex vivo mouse model, studies have shown that galanin dose-dependently inhibits LSN responses to mechanical stimuli. cam.ac.uk It also inhibits the mechanical hypersensitivity that is induced by the acute application of inflammatory mediators. cam.ac.uk This suggests an antinociceptive, or pain-reducing, role for galanin in the colon under certain conditions. cam.ac.uk The peptide is primarily expressed by putative nociceptors in dorsal root ganglia that are retrograde-labeled from the colon, highlighting its potential to modulate visceral pain signals directly at the sensory neuron level. cam.ac.uk This inhibitory function highlights the potential for targeting the galaninergic system in developing treatments for visceral pain originating from the colon. cam.ac.uk
Pathophysiological Research Implications of Galanin 1 19 Human
Neurological and Psychiatric Disorder Models
The galaninergic system, including its N-terminal fragments, is implicated in a range of neurological and psychiatric conditions due to its wide distribution in the brain and its interaction with classical neurotransmitter systems like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.govfrontiersin.org
Galanin and its N-terminal fragments have demonstrated significant anticonvulsant properties in various preclinical models of epilepsy. nih.gov The administration of galanin receptor agonists has been shown to attenuate seizure responses, while blocking these receptors can have proconvulsant effects. nih.gov Overexpression of galanin in seizure pathways has been found to hinder the epileptic process. nih.gov
The anticonvulsant effects of galanin are thought to be mediated through both GalR1 and GalR2 receptors, which act via different downstream signaling pathways. nih.gov Studies using non-peptide galanin receptor agonists like galnon (B1674412) and galmic (B1264387) have shown these compounds to be effective in preventing seizures in experimental models. frontiersin.org Specifically, galmic has demonstrated dose-dependent attenuation of self-sustaining status epilepticus. pnas.org The N-terminal portion of galanin is crucial for its biological activity, and fragments like galanin (1-15) have been shown to be active. nih.govjst.go.jp Research suggests that galanin exerts its inhibitory effects on glutamatergic transmission, a key factor in seizure activity, through the activation of GalR1 and GalR2. oup.com
| Preclinical Model | Key Findings | Reference |
| Picrotoxin-kindled seizure model | Galanin exhibits anticonvulsant activity. | frontiersin.org |
| Perforant path stimulation-induced SE | Galanin administration has anticonvulsant effects. | frontiersin.org |
| 6 Hz mouse model | Systemically active galanin agonist, Gal-B2, prevents seizures. | frontiersin.org |
| Lithium-pilocarpine SE-model | A GalR2 allosteric modulator increased seizure latency and decreased total seizure time. | frontiersin.org |
| Pentylenetetrazole (PTZ)-induced seizures | Non-peptide galanin receptor agonists, galnon and galmic, prevent seizures. | frontiersin.org |
In the context of Alzheimer's disease (AD), the role of the galanin system is complex. An extensive upregulation of galanin is observed in the basal forebrain of AD patients. frontiersin.orgresearchgate.net This upregulation is particularly noted in the cholinergic neurons of the basal forebrain, which are known to degenerate in AD, leading to cognitive decline. nih.gov
Research suggests that this increase in galanin may be a compensatory response to neuronal injury. researchgate.net Galanin has been shown to have neurotrophic and neuroprotective properties. researchgate.net In animal models of AD, galanin expression is triggered by amyloidosis-related neurotoxicity. nih.gov Furthermore, galanin has been found to attenuate amyloid-beta-induced cell death in cultured cholinergic neurons. nih.gov Some studies propose that the overexpression of galanin in surviving basal forebrain neurons in AD may actually promote their function and survival. nih.gov However, other research indicates that galanin can inhibit acetylcholine (B1216132) release in the hippocampus, which could potentially worsen cognitive symptoms. nih.gov The exact functional consequences of galanin plasticity in AD remain an area of active investigation. valleyinternational.net
| Alzheimer's Disease Model/Aspect | Key Findings | Reference |
| Postmortem AD brain tissue | Hypertrophic galanin-containing fibers innervate surviving cholinergic basal forebrain neurons. | nih.gov |
| Transgenic animal models of AD | Galanin expression is triggered by amyloidosis-related neurotoxicity. | nih.gov |
| Cultured cholinergic neurons | Galanin attenuates amyloid-beta-induced caspase-3 and -9 cleavage, protecting against neurotoxicity. | nih.gov |
| Rodent models | Galanin inhibits cholinergic transmission in the hippocampus, potentially impairing spatial memory. | nih.gov |
The galanin system is heavily implicated in the pathophysiology of depression and mood disorders, often in the context of stress. nih.govjneurosci.org Stress can induce the synthesis and release of galanin. nih.govtandfonline.com Genetic studies in humans have revealed that variations in the genes for galanin and its receptors can increase the risk of depression and anxiety, particularly in individuals who have experienced significant life stress. pnas.orgpnas.org
The different galanin receptors appear to play distinct roles in mood regulation. It is generally suggested that GalR1 and GalR3 activation may contribute to depressive-like behaviors, while GalR2 activation may have antidepressant-like effects. nih.govccmu.edu.cn The N-terminal fragment galanin (1-15) has been shown to produce depression-like and anxiogenic effects, potentially through interactions with GalR1-GalR2 heteromers. nih.govtandfonline.comfrontiersin.org Galanin also interacts with the serotonin system, and these interactions are considered a key aspect of its potential role in depression. frontiersin.orgfrontiersin.org For instance, galanin (1-15) can antagonistically modulate 5-HT1A receptors. nih.govfrontiersin.org
| Model/Study Type | Key Findings | Reference |
| Human genetic studies | Variants in galanin system genes interact with life stressors to increase the risk of depression and anxiety. | pnas.orgpnas.org |
| Rodent behavioral models | Galanin (1-15) administration produces depression-like and anxiogenic effects. | frontiersin.org |
| In vitro studies | Galanin (1-15) antagonistically modulates 5-HT1A receptors. | nih.govfrontiersin.org |
| Rodent studies | Activation of GalR1 and GalR3 is associated with depressive-like behaviors, while GalR2 activation has antidepressant-like effects. | nih.gov |
The galanin system has been shown to modulate the behavioral responses to various drugs of abuse, including alcohol and opioids. nih.govnih.gov Human genetic studies have linked polymorphisms in the galanin gene and the gene for GalR3 to alcoholism. nih.gov
In the context of opioid addiction, galanin appears to have a protective role. Galanin agonists have been found to decrease opiate reward and withdrawal symptoms in animal models. nih.gov Conversely, mice lacking galanin show increased opiate reward and withdrawal. nih.gov This is consistent with findings that galanin can decrease dopamine release in brain regions associated with reward. nih.gov The interaction between galanin and opioid receptors is complex, with evidence suggesting the formation of MOR-GalR1 heteromers that can influence the effects of opioids like morphine and methadone. jci.org
Regarding alcohol, the role of galanin is more paradoxical. While it appears to decrease the rewarding effects of other drugs, activation of the galanin system may increase the response to alcohol. nih.gov
| Substance of Abuse Model | Key Findings | Reference |
| Alcoholism (Human genetic studies) | Polymorphisms in the genes for galanin and GalR3 are associated with alcoholism. | nih.gov |
| Opiate addiction (Animal models) | Galanin agonists decrease opiate reward and withdrawal signs. | nih.gov |
| Opiate addiction (Knockout mice) | Mice lacking galanin show increased opiate reward and withdrawal. | nih.gov |
| Opiate addiction (In vitro) | MOR-GalR1 heteromers can modulate the effects of opioids. | jci.org |
Galanin and its receptors are implicated in the regulation of anxiety and stress-related behaviors. jneurosci.org Genetic studies in humans have associated polymorphisms in the galanin gene with the development and severity of anxiety and panic disorders. nih.gov In rodent models, manipulating central galanin signaling can alter anxiety-like behaviors. nih.gov
The activation of galanin-expressing neurons in the lateral hypothalamus has been shown to decrease anxiety-like behavior in mice. nih.gov However, the N-terminal fragment galanin (1-15) has been reported to have anxiogenic effects in rats. nih.gov This suggests a complex and potentially region-specific role for galanin and its fragments in anxiety. The interaction of galanin receptors with other neurotransmitter systems, such as GABA, serotonin, and norepinephrine, is also thought to contribute to its role in anxiety. nih.gov
| Model/Study Type | Key Findings | Reference |
| Human genetic studies | Polymorphisms in the galanin gene are associated with anxiety and panic disorders. | nih.gov |
| Rodent behavioral models | Activation of galanin neurons in the lateral hypothalamus decreases anxiety-like behavior. | nih.gov |
| Rodent behavioral models | Galanin (1-15) administration produces anxiogenic-like effects. | nih.gov |
| Transgenic mouse models | Knockout of GalR1, GalR2, or GalR3 can lead to increased anxiety behaviors. | nih.gov |
Addiction and Substance Abuse (e.g., Alcoholism)
Chronic Pain Conditions in Preclinical Investigations
The galanin system plays a significant role in the modulation of pain, particularly in chronic pain states. researchgate.net Under normal conditions, galanin can have both pro- and anti-nociceptive effects depending on the context. researchgate.net However, following nerve injury, there is a dramatic upregulation of galanin expression, and its role becomes predominantly anti-nociceptive at both the spinal and supraspinal levels. researchgate.net
In chronic pain conditions, such as those resulting from peripheral nerve injury, the administration of galanin can reduce hypersensitivity to both mechanical and thermal stimuli. researchgate.net This anti-nociceptive effect is thought to be mediated primarily through GalR1, which inhibits nociceptive transmission. researchgate.net However, there is also evidence for the involvement of GalR2 in chronic pain, with its upregulation in peripheral nerve afferents potentially contributing to hypersensitivity. researchgate.net
| Pain Model/Condition | Key Findings | Reference |
| Peripheral nerve injury | Upregulation of galanin expression in sensory neurons. | researchgate.net |
| Chronic pain conditions | Galanin administration reduces mechanical and thermal hyperalgesia. | researchgate.net |
| Chronic pain conditions | Anti-nociceptive effects are primarily mediated by GalR1. | researchgate.net |
| Chronic pain conditions | Upregulation of GalR2 in peripheral nerve afferents may contribute to hypersensitivity. | researchgate.net |
Neuropathic Pain Models
In the context of neuropathic pain, which arises from nerve injury, galanin's role is particularly pronounced. Following peripheral nerve injury in animal models, there is a significant upregulation of galanin expression in dorsal root ganglion (DRG) neurons. pnas.org This increased expression is thought to be a natural response to limit injury-induced hyperalgesia. nih.gov
The effects of galanin in neuropathic pain are largely mediated by its receptors, primarily GalR1 and GalR2. pnas.org Studies suggest that these two receptors have opposing effects. The antinociceptive, or pain-reducing, effects of high-dose galanin appear to be mediated by GalR1 receptors located on dorsal horn neurons. pnas.orgnih.gov In contrast, low doses of galanin can produce pro-nociceptive (pain-promoting) effects, which are thought to be mediated by presynaptic GalR2 receptors on primary afferent nerve fibers. pnas.orgnih.gov This dual action is dose-dependent; low concentrations of galanin facilitate nociceptive reflexes, while higher concentrations produce a strong inhibition. d-nb.info
In various rat models of neuropathic pain, such as those involving chronic constriction injury or sciatic nerve ligation, the intrathecal administration of high doses of galanin has been shown to alleviate pain behaviors. pnas.orgnih.gov This enhanced inhibitory role of galanin after nerve injury suggests that selective GalR1 agonists could be a potential therapeutic strategy for neuropathic pain. pnas.org
Table 1: Research Findings in Neuropathic Pain Models
| Model | Key Findings | Implicated Receptors | Reference(s) |
| Sciatic Nerve Injury (various models) | Upregulation of galanin in DRG neurons. | - | pnas.org |
| Bennett Model (Chronic Constriction Injury) | High-dose intrathecal galanin has an antiallodynic effect. | GalR1 | pnas.org |
| Bennett Model (Chronic Constriction Injury) | Low-dose intrathecal galanin has a nociceptive effect. | GalR2 | pnas.org |
| Sciatic Nerve-Pinch Injury | Intrathecal galanin decreases mechanical and thermal hyperalgesia. | - | nih.gov |
| Photochemically-Induced Nerve Injury | Intrathecal galanin decreased hyperalgesia. | - | nih.gov |
Inflammatory Pain Models
Galanin also plays a significant modulatory role in inflammatory pain. In animal models utilizing substances like carrageenan or a kaolin/carrageenan mixture to induce inflammation and arthritis, intrathecally administered galanin has been demonstrated to reduce both mechanical and thermal hyperalgesia. nih.gov This suggests a predominantly anti-inflammatory and antinociceptive function in these conditions. fortunejournals.com The anti-inflammatory effects of galanin are believed to be enhanced during the acute stage of inflammation. frontiersin.org
Research indicates that the expression of galanin and its receptors is altered during inflammation. nih.gov Following inflammation, the GalR1 receptor is often downregulated, while the GalR2 receptor is upregulated in the DRG and the spinal dorsal horn. nih.gov Despite this, studies targeting specific brain regions, such as the nucleus accumbens, have shown that galanin can reduce inflammatory pain in a dose-dependent manner, an effect that is blocked by the galanin antagonist galantide. nih.gov This highlights the peptide's potential as a modulator of pain in inflammatory states. fortunejournals.com
Table 2: Research Findings in Inflammatory Pain Models
| Model | Key Findings | Reference(s) |
| Carrageenan-Induced Inflammation | Intrathecal galanin decreased mechanical and thermal hyperalgesia. | nih.gov |
| Kaolin/Carrageenan-Induced Arthritis | Intrathecal galanin decreased mechanical and thermal hyperalgesia. | nih.gov |
| Trinitrobenzenesulfonic acid (TNBS)-Induced Colitis | Galanin administration ameliorated colonic injury and reduced inflammatory markers. | frontiersin.orgnih.gov |
Metabolic Disorders in Research Contexts
The galanin system is increasingly recognized for its involvement in regulating feeding behavior and energy metabolism. nih.gov Dysregulation of this system has been linked to metabolic disorders such as type 2 diabetes and obesity in both human and animal studies. nih.govfrontiersin.org
Type 2 Diabetes Models
Clinical and preclinical studies have identified a strong association between galanin and Type 2 Diabetes Mellitus (T2DM). Research has shown that plasma galanin levels are significantly higher in patients with T2DM compared to healthy individuals. smj.org.sajptcp.com Furthermore, fasting galanin levels have been found to positively correlate with fasting blood glucose and HbA1c, key markers of diabetes management. smj.org.sa
In research contexts, a concept of "galanin resistance" has been proposed, analogous to insulin (B600854) resistance. This refers to the paradoxical state of elevated circulating galanin levels coexisting with impaired glucose metabolism in diabetic patients. Animal studies provide further insight. In diabetic mice, oral administration of galanin was found to improve glucose homeostasis. nih.gov It appears to decrease duodenal contraction by stimulating nitric oxide release from enteric neurons, which in turn modifies the gut-brain axis to favor glucose uptake in tissues like skeletal muscle and liver, thereby increasing insulin sensitivity. nih.gov The expression of galanin itself is altered in diabetic states; for instance, insulin analogue injections in diabetic rats decrease hypothalamic galanin expression. nih.gov
Table 3: Research Findings in Type 2 Diabetes Models
| Study Type | Model/Subject | Key Findings | Reference(s) |
| Clinical Study | Human patients with T2DM | Significantly higher serum galanin levels compared to healthy controls. | jptcp.com |
| Clinical Study | Human patients with T2DM | Positive correlation between galanin and Fasting Blood Sugar (FSG) and HOMA-IR. | smj.org.sajptcp.com |
| Preclinical Study | Diabetic mice | Oral galanin improves glucose tolerance and insulin sensitivity. | nih.gov |
| Preclinical Study | Diabetic mice | Galanin decreases duodenal contraction via enteric nitric oxide synthase. | nih.gov |
Obesity Research
Galanin has been strongly implicated in the regulation of food intake, particularly the preference for dietary fat, which is a key factor in the development of obesity. jneurosci.org In rat models, injecting galanin into the hypothalamus stimulates food consumption and can specifically increase the intake of high-fat diets. frontiersin.orgjneurosci.org
Consistent with these findings in animal models, studies in humans have shown that obese patients have significantly higher circulating plasma levels of galanin. frontiersin.orgsmj.org.sa Genetically obese rodents also exhibit increased galanin gene expression in the hypothalamus. jneurosci.org The galanin system's influence on feeding appears to be mediated, at least in part, by the GalR1 receptor, as treatment with a GalR1-selective agonist increases food intake in rats. frontiersin.org Conversely, activation of the GalR2 receptor has been shown to reduce food intake. frontiersin.org This suggests a complex regulatory role for the galanin system in energy balance, where different receptor subtypes can drive opposing feeding behaviors. nih.govfrontiersin.org
Table 4: Research Findings in Obesity Research
| Study Type | Model/Subject | Key Findings | Reference(s) |
| Preclinical Study | Rats | Hypothalamic galanin injection stimulates fat intake. | jneurosci.org |
| Preclinical Study | Rats on a high-fat diet | Increased hypothalamic galanin expression and release. | frontiersin.orgjneurosci.org |
| Clinical Study | Obese humans | Significantly higher plasma galanin levels. | frontiersin.org |
| Preclinical Study | Rats | GalR1 agonist (M617) increases food intake. | frontiersin.org |
Inflammatory and Immune Responses
Beyond its role in pain and metabolism, galanin and its receptors are involved in modulating immunity and inflammation. nih.gov The peptide has been shown to have anti-inflammatory properties in various disease models. fortunejournals.com
Role in Inflammatory Bowel Disease Models
In the context of Inflammatory Bowel Disease (IBD), which includes conditions like Crohn's disease and ulcerative colitis, galanin appears to play a protective, anti-inflammatory role. In rat models of colitis induced by trinitrobenzenesulfonic acid (TNBS), administration of galanin ameliorated the severity of colonic injury and reduced levels of inflammatory markers. frontiersin.orgnih.gov
Research into the galanin receptors has revealed their presence and altered expression during intestinal inflammation. In colon specimens from IBD patients, granulocytes were found to express GalR2 and GalR3, but not GalR1. nih.gov However, other studies have noted increased GalR1 expression in the colonic tissue of patients with various inflammatory diseases affecting the colon. nih.gov In a mouse model of colitis, the absence of GalR3 worsened disease severity, suggesting a key anti-inflammatory role for this specific receptor. nih.govupol.cz Electrophysiological studies in mice also found that galanin dose-dependently inhibits the mechanical hypersensitivity of colonic sensory nerves, an effect mediated by GalR1. cam.ac.uk However, this inhibitory effect was lost in a colitis model, indicating a complex shift in the galaninergic system's function during chronic inflammation. cam.ac.uk
Table 5: Research Findings in Inflammatory Bowel Disease Models
| Model/Subject | Key Findings | Implicated Receptors | Reference(s) |
| TNBS-induced colitis (rats) | Galanin administration reduces inflammation and tissue injury. | - | nih.gov |
| IBD Patients (human) | Granulocytes in colonic mucosa express GalR2 and GalR3. | GalR2, GalR3 | nih.gov |
| Experimental Murine Colitis | Deletion of GalR3 worsens disease severity. | GalR3 | nih.govupol.cz |
| Ex vivo mouse colon | Galanin inhibits mechanosensitivity of colonic nerves. | GalR1 | cam.ac.uk |
Neuroinflammation and Glial Cell Interactions (e.g., Microglia)
Galanin (1-19) (human), a cleavage product of the full-length galanin peptide, is implicated in the modulation of neuroinflammatory processes, particularly through its interaction with glial cells such as microglia. In the context of multiple sclerosis (MS), a chronic inflammatory demyelinating disease of the central nervous system (CNS), galanin expression is markedly upregulated. nih.govpnas.orgpnas.org Specifically, in post-mortem brain tissue from individuals with chronic MS, galanin is significantly elevated in 25–45% of cells within MS lesions and shadow plaques. pnas.orgpnas.org
Immunohistochemical analysis has revealed that the cells expressing galanin in these lesions have a ramified morphology characteristic of microglia. nih.govpnas.org This has been confirmed by double immunofluorescence staining with the microglial marker CD45. nih.govpnas.org It is noteworthy that not all microglia within the lesions were found to be galanin-positive. nih.govpnas.org In contrast to its expression in microglia, no galanin-positive cells in MS lesions were found to co-express neuronal, astrocyte, or oligodendrocyte markers. nih.govpnas.org This suggests a specific role for microglial-derived galanin in the innate immune response within the chronic MS lesion environment. pnas.org The production of galanin by microglia may serve to mitigate the extent of secondary axonal injury. pnas.org
The galanin receptors, which mediate the effects of galanin, have been detected on various glial cells, including microglia, astrocytes, and oligodendrocytes. upol.cz This widespread receptor expression suggests that galanin can exert broad modulatory effects on glial cell function and neuroinflammation. upol.cz
Multiple Sclerosis Models (Experimental Autoimmune Encephalomyelitis)
Research utilizing the experimental autoimmune encephalomyelitis (EAE) mouse model, a common model for MS, has provided compelling evidence for the functional importance of the galanin system in inflammatory demyelination. nih.govpnas.org In contrast to human MS where galanin is primarily expressed in microglia within lesions, in the acute EAE model, galanin upregulation occurs predominantly in oligodendrocytes, with no detectable expression in neurons or microglia. nih.govpnas.org
Despite this difference in cellular expression, studies on galanin transgenic mouse lines have demonstrated a significant role for galanin in modulating EAE disease activity. nih.govpnas.org Overexpression of galanin in transgenic mice (Gal-OE) has been shown to abolish the clinical and pathological signs of EAE. nih.govpnas.org Conversely, mice with loss-of-function mutations in either the galanin gene or the galanin receptor 2 (GalR2) gene exhibit increased disease severity. nih.govpnas.org These findings strongly suggest that galanin has a neuroprotective function in the context of EAE, limiting the severity of the disease. nih.gov
The protective effects of galanin in EAE are thought to be mediated primarily through the activation of GalR2. nih.govpnas.org This is consistent with previous studies demonstrating a neuroprotective role for galanin via GalR2 activation in other neuronal injury models. pnas.org Further studies on galanin receptor expression in the spinal cords of EAE mice have shown a significant decrease in GalR1 mRNA levels at the peak of the disease, while GalR2 and GalR3 mRNA levels remained unchanged compared to control mice. upol.cz Immunohistochemical analysis in this study detected GalR1 protein in ependymal and endothelial cells, with occasional weak staining in oligodendrocytes. upol.cz
In another MS model, the cuprizone-induced demyelination model, galanin transgenic mice with elevated circulating galanin levels showed significant alleviation of demyelination. nih.govnih.gov This further supports the neuroprotective capacity of galanin against insults that directly target oligodendrocytes. nih.gov
Developmental Neurobiology Research
Role in Dorsal Root Ganglion Development
Galanin plays a significant role in the early post-natal development of the dorsal root ganglion (DRG), which contains the cell bodies of primary sensory neurons. wikipedia.org In adult DRG, galanin is expressed at low levels in a small population of neurons, primarily of the small-diameter C-fiber type. pnas.org
Studies in galanin-mutant animals have revealed its importance in regulating the normal process of programmed cell death, or apoptosis, that occurs during DRG development. wikipedia.org These mutant animals exhibit a 13% reduction in the number of adult DRG cells. wikipedia.org Furthermore, there is a 24% decrease in the percentage of DRG cells that express substance P, a neuropeptide involved in pain transmission. wikipedia.org This suggests that galanin provides a crucial survival signal for a subset of DRG neurons during the developmental period. The activation of GalR2 is believed to mediate this survival-promoting role of galanin in the DRG. wikipedia.org
Oncological Research
Expression and Role in Glioma
The galanin system, including the peptide and its receptors, is expressed in human gliomas, and its expression pattern appears to correlate with tumor grade. frontiersin.org Diffuse and focal galanin peptide staining has been observed in the majority of glioma cases. frontiersin.org
Regarding the galanin receptors, GalR1 has been detected in eight out of nine glioma subtypes studied. frontiersin.org In contrast, GalR2 immunoreactivity was not detected in glioma samples. frontiersin.org The expression of GalR3 was found to be significantly associated with high-grade gliomas (WHO grade IV). frontiersin.org
Interestingly, expression of galanin and its receptors has also been noted in tumor-infiltrating immune cells, such as neutrophils and glioma-associated macrophages/microglia. frontiersin.org This suggests that the galaninergic system may not only have direct effects on tumor cells but also modulate the tumor microenvironment. frontiersin.org The activation of different galanin receptors can lead to opposing effects on cell proliferation. mdpi.com Generally, GalR1 activation is associated with antiproliferative effects, while GalR2 activation can be either proliferative or antiproliferative depending on the cell type. mdpi.com
Expression and Role in Pituitary Adenoma
Galanin and its receptors are also expressed in the human pituitary gland and in pituitary adenomas. frontiersin.orgsemanticscholar.org In the normal anterior pituitary, GalR1 and GalR3 protein expression has been observed in up to 15% of cells. frontiersin.org However, in the pituitary adenomas studied, receptor expression for GalR1, GalR2, and GalR3 was not detected via immunohistochemistry. frontiersin.org
Other studies using different methodologies have reported the presence of GalR1 and GalR2 mRNA in human pituitaries, while GalR3 mRNA was not found. semanticscholar.org Human pituitary adenomas have been shown to display an increased expression of GalR1. semanticscholar.org Furthermore, high levels of GalR3 have been reported in some patients who experienced a relapse shortly after surgical intervention, suggesting a potential correlation with prognosis. semanticscholar.org The expression of galanin and its receptors has been linked to the tumor stage in pituitary adenomas. semanticscholar.org
Investigative Methodologies and Research Models for Galanin 1 19 Human
In vitro Experimental Systems
In vitro systems are fundamental for dissecting the molecular mechanisms of Galanin (1-19) action at the cellular level, providing controlled environments to study receptor interactions and downstream signaling cascades.
Cell Culture Models for Receptor Activity and Signaling
A variety of cell lines are employed to investigate the activity of galanin fragments. Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of the three galanin receptor subtypes (GalR1, GalR2, GalR3). guidetopharmacology.orgresearchgate.net These models are instrumental in characterizing the fundamental signaling properties of each receptor in isolation. For instance, studies in transfected CHO cells have shown that GalR1 activation leads to the stimulation of the mitogen-activated protein kinase (MAPK) pathway. guidetopharmacology.orgnih.gov
Neuroblastoma cell lines, such as SH-SY5Y, provide a more neuron-like context to study galanin's effects on cell proliferation and apoptosis. fortunejournals.com Furthermore, primary cell cultures, including rat hippocampal neurons and mouse bone marrow-derived cells, offer models that more closely resemble the native physiological environment. researchgate.netfortunejournals.com In primary hippocampal neurons, galanin fragments have been studied for their potential neuroprotective roles against amyloid-β induced toxicity. researchgate.net In mouse bone marrow cultures, galanin's influence on osteoclast differentiation is investigated by analyzing gene expression and protein localization through methods like qPCR and immunocytochemistry. fortunejournals.comfortunejournals.com Advanced techniques such as Förster resonance energy transfer (FRET) in HEK-293 cells have been used to demonstrate the formation of receptor heteromers, such as GalR1–5-HT1A, which can be modulated by galanin fragments. frontiersin.org
Receptor Binding Assays (e.g., Radioligand Binding, Eu-labeled assays)
Receptor binding assays are crucial for determining the affinity and selectivity of Galanin (1-19) for galanin receptor subtypes. Radioligand binding assays are a classic and widely used method. These assays typically involve incubating membrane preparations from tissues rich in galanin receptors (e.g., rat hippocampus) or from cells expressing a specific receptor subtype with a radiolabeled form of galanin, commonly ¹²⁵I-galanin. pnas.org The binding affinity of an unlabeled ligand like Galanin (1-19) is then determined by its ability to displace the radioligand. pnas.org Autoradiographic binding assays on tissue sections, such as the rat spinal cord, provide spatial information on where the ligand binds. pnas.org
More modern, non-radioactive methods include europium-labeled time-resolved fluorescence assays. In these assays, europium-labeled galanin is used, and its displacement by a competing ligand is measured, offering high sensitivity. ucsd.edu
| Ligand | Receptor | Assay Type | Affinity Value | Source |
|---|---|---|---|---|
| Galanin (1-19) (human) | GAL₁ | Displacement of ¹²⁵I-labeled porcine galanin | pIC₅₀: 9.5 (IC₅₀: 0.34 nM) | guidetopharmacology.org |
| Galanin (1-19) | Not Specified | Displacement of europium-labeled galanin | Ki: 0.400 nM | ucsd.edu |
Functional Assays (e.g., cAMP accumulation, Ca²+ flux, NanoBiT complementation)
Functional assays measure the cellular response following receptor activation by Galanin (1-19), confirming its agonist or antagonist properties. Since GalR1 and GalR3 typically couple to Gᵢ/ₒ proteins, their activation leads to the inhibition of adenylyl cyclase. researchgate.net This is often measured by quantifying the reduction in forskolin-stimulated cyclic AMP (cAMP) production. pnas.orgnih.gov
Conversely, GalR2 activation can couple to Gₒ/ᵢ, Gₐ, or G₁₂ proteins, potentially leading to the mobilization of intracellular calcium (Ca²+). nih.govnih.gov Calcium flux assays, using fluorescent indicators like Fluo-4 AM, are performed in cell lines such as HEK293 to measure changes in intracellular Ca²+ concentrations upon ligand application. nih.gov
Advanced techniques like NanoBiT complementation are used to study the direct interaction and coupling between a receptor and its G-protein. This technology involves splitting luciferase into two subunits (LgBiT and HiBiT) and fusing them to the receptor and a G-protein subunit, respectively. nih.gov A luminescent signal is produced upon agonist-induced interaction, allowing for real-time measurement of receptor-G protein coupling. nih.govbiorxiv.org
| Assay | Cell Model | Galanin Fragment/Agonist | Observed Effect | Source |
|---|---|---|---|---|
| Adenylyl Cyclase Activity | Rat Ventral Hippocampus Membranes | Galnon (B1674412) | Inhibited basal and forskolin-stimulated cAMP production | pnas.org |
| MAPK Activity | GAL₁-transfected CHO cells | Galanin | Stimulated pertussis-toxin sensitive MAPK activity | guidetopharmacology.org |
| Intracellular Ca²+ Flux | HEK293 cells | Galanin | Stimulation of Ca²+ mobilization via GAL₂R | nih.gov |
| GIRK Channel Activation | Oocytes expressing GAL₁ | Galanin | Increased conductance (channel opening) | guidetopharmacology.org |
| ERK1/ERK2 Phosphorylation | Rat Hippocampal Organotypic Cultures | Galanin | Stimulated phosphorylation of MAPK/ERK1 | nih.gov |
Electrophysiological Techniques (e.g., LSN mechanosensitivity)
Electrophysiological recordings from isolated tissues provide a powerful ex vivo method to study the effects of galanin fragments on neuronal excitability. A key model is the in vitro mouse gastro-oesophageal vagal afferent preparation. nih.gov In this system, the responses of single or multiple nerve fibers to mechanical stimuli (such as mucosal stroking or circumferential tension) are recorded before and after the application of galanin ligands to their peripheral endings. guidetopharmacology.orgnih.gov This approach has demonstrated that galanin potently inhibits mechanosensitivity in most of these afferents, an effect mediated predominantly by GalR1. guidetopharmacology.orgnih.gov
While studies specifically using Galanin (1-19) on lumbar splanchnic nerve (LSN) mechanosensitivity are not detailed, the methodology is well-established for studying visceral pain. biorxiv.orgresearchgate.net This involves an isolated colorectal preparation with associated LSNs, where multi-unit nerve activity is recorded in response to stimuli like colonic distension or chemical application. biorxiv.orgresearchgate.net This model is highly relevant for investigating the potential role of galanin fragments in modulating visceral sensation.
In vivo Animal Models
In vivo models are indispensable for understanding the integrated physiological and behavioral outcomes of Galanin (1-19) activity within a whole organism.
Rodent Models (Mouse, Rat) for Behavioral and Physiological Studies
Both rats and mice are extensively used to explore the functions of the galanin system. In rats, research often focuses on models of depression and anxiety. The olfactory bulbectomy (OBX) rat model, which induces behavioral changes like hyperactivity, is used to study the antidepressant-like effects of galanin fragments. mdpi.com Behavioral paradigms such as the forced swimming test are employed to assess depressive-like states, where increased immobility time is interpreted as behavioral despair. mdpi.compnas.org Studies have shown that galanin receptor ligands can modulate behavior in these tests. pnas.org Chronic mild stress is another established rat model of depression where the role of galanin and its receptors, particularly in brain regions like the periaqueductal gray, is investigated. nih.gov
Mouse models often involve genetic manipulation to probe the function of galanin and its receptors. Transgenic mice that overexpress galanin (GAL-tg) have been generated to study the consequences of elevated galanin levels, revealing deficits in cognitive tasks like the Morris spatial navigation task. pnas.org Conversely, knockout mice lacking specific galanin receptors, such as GalR1 null mutants (Galr1-/-), have been instrumental in defining the receptor's role. usdbiology.comnih.gov These mice exhibit an anxiety-like phenotype in the elevated plus-maze test, supporting the hypothesis that galanin exerts anxiolytic effects via GalR1. usdbiology.comnih.gov These genetic models are also used to study galanin's role in pain, seizure activity, and metabolic regulation. pnas.orgpnas.orgnih.gov
Genetic Manipulation Models (e.g., Knockout Mice, Transgenic Overexpression)
Genetic manipulation in mice has been a cornerstone of galanin research, allowing for the investigation of its physiological roles through the targeted deletion (knockout) or overexpression of the galanin gene or its receptors. These models have been pivotal in understanding the complex functions of the galanin system in vivo.
Galanin Knockout (KO) Mice:
Mice with a null mutation for the galanin gene (GAL-KO) have been developed to study the consequences of a complete lack of endogenous galanin. These models have revealed the involvement of galanin in a wide array of physiological processes. For instance, GAL-KO mice have demonstrated altered responses to high-fat diets, with some studies showing a decrease in fat intake. pnas.org They have also been instrumental in confirming the role of galanin in regulating glucose homeostasis, as these mice can exhibit impaired glucose disposal and a reduced insulin (B600854) response to glucose. bohrium.com Furthermore, studies on GAL-KO mice have pointed to galanin's involvement in the pathogenesis of acute pancreatitis. plos.org In the context of the nervous system, these mice have shown increased sensitivity to acute pain and defects in nociceptive functions after peripheral nerve injury, highlighting galanin's role in pain modulation. plos.orgcas.cz
Galanin Receptor Knockout (KO) Mice:
To dissect the specific functions of the three galanin receptor subtypes (GalR1, GalR2, and GalR3), individual knockout mouse lines have been generated for each receptor.
GalR1 KO Mice: These mice have been crucial in studying the role of GalR1 in epilepsy and pain. GalR1 KO mice exhibit increased severity of seizures in certain epilepsy models, suggesting a protective role for GalR1 signaling. figshare.com In neuropathic pain models, GalR1 KO mice have shown an increased duration of pain-like behavior after nerve injury. frontiersin.org These mice also display altered responses to high-fat diets and challenges to glucose homeostasis. frontiersin.org
GalR2 KO Mice: The absence of GalR2 has been linked to impaired neurite outgrowth from adult sensory neurons and deficits in pain-like behavior. biorxiv.org Studies in these mice have also implicated GalR2 in the neuroprotective effects of galanin. biorxiv.org
GalR3 KO Mice: Research on GalR3-deficient mice has pointed to a role for this receptor in anxiety- and depression-related behaviors, with these mice exhibiting an anxiety-like phenotype in various behavioral tests. pnas.org In models of inflammatory diseases like colitis, the absence of GalR3 has been shown to worsen disease severity. tandfonline.com
Galanin Transgenic Overexpression (OE) Mice:
To complement knockout studies, transgenic mice that overexpress galanin have been created. These models often use specific promoters to drive galanin expression in particular neuronal populations. For example, mice overexpressing galanin under the dopamine (B1211576) β-hydroxylase (DBH) promoter exhibit increased galanin levels in noradrenergic neurons, mimicking the galanin hyperinnervation seen in Alzheimer's disease. pnas.orgresearchgate.netpnas.org These mice have displayed cognitive deficits, supporting the hypothesis that elevated galanin contributes to the cognitive impairments in Alzheimer's. pnas.orgresearchgate.net In other models, galanin overexpression in the dorsal root ganglia has been shown to modulate pain-related behavior, further cementing galanin's role in nociception. cas.cz Additionally, transgenic overexpression of galanin has been shown to increase resistance to induced seizures. tandfonline.com
Table 1: Summary of Findings from Genetic Manipulation Models Relevant to the Galanin System
| Model Type | Key Findings | Relevant Disease/Process | Citations |
|---|---|---|---|
| Galanin Knockout (KO) | Decreased fat intake, impaired glucose disposal, increased sensitivity to acute pain. | Feeding Behavior, Diabetes, Pain | pnas.orgbohrium.complos.orgcas.cz |
| GalR1 Knockout (KO) | Increased seizure severity, prolonged neuropathic pain behavior. | Epilepsy, Neuropathic Pain | figshare.comfrontiersin.org |
| GalR2 Knockout (KO) | Impaired neurite outgrowth, deficits in pain-like behavior. | Neuronal Development, Pain | biorxiv.org |
| GalR3 Knockout (KO) | Anxiety-like phenotype, exacerbated colitis. | Anxiety, Inflammatory Bowel Disease | pnas.orgtandfonline.com |
| Galanin Overexpression (OE) | Cognitive deficits, modulation of pain behavior, increased seizure resistance. | Alzheimer's Disease, Pain, Epilepsy | cas.czpnas.orgresearchgate.netpnas.orgtandfonline.com |
Disease-Specific Animal Models (e.g., Diabetic models, Neuropathic Pain models, Epilepsy models, Colitis models)
To investigate the role of the galanin system in specific pathological conditions, researchers utilize various disease-specific animal models. The administration of galanin, its fragments like Galanin (1-19), or its antagonists in these models, as well as the use of the genetic models described above, has provided valuable insights.
Diabetic Models:
Animal models of both type 1 and type 2 diabetes are used to study the role of galanin in glucose metabolism and insulin secretion. wikipedia.orgcapes.gov.brrndsystems.comresearchgate.net The streptozotocin (B1681764) (STZ)-induced diabetic rat is a common model where galanin has been shown to affect neuropathic pain associated with diabetes. pnas.org Studies in various diabetic models have shown that galanin can suppress glucose-stimulated insulin secretion. pnas.org Human studies have also found elevated galanin concentrations in individuals with type 2 and gestational diabetes, suggesting a role for this peptide in the pathophysiology of these conditions. pnas.org
Neuropathic Pain Models:
A variety of rodent models of neuropathic pain are employed to study the analgesic properties of galanin. These models often involve partial or complete nerve injury, such as chronic constriction injury (CCI) of the sciatic nerve or spared nerve injury (SNI). bohrium.comfigshare.com Intrathecal administration of galanin in these models has been shown to reduce mechanical and thermal hyperalgesia. figshare.com The differential roles of GalR1 and GalR2 in nociception have also been explored in these models, with evidence suggesting that GalR1 activation mediates the antiallodynic effects of high-dose galanin. tandfonline.com
Epilepsy Models:
The anticonvulsant properties of galanin are often studied in models of temporal lobe epilepsy, where seizures are induced by chemical convulsants like kainic acid or pilocarpine, or through electrical stimulation (kindling). pnas.orgfigshare.comresearchgate.net In these models, galanin administration has been shown to reduce seizure severity and duration. pnas.org Conversely, galanin receptor antagonists can exacerbate seizure activity. nih.gov The development of a missense mutation in the human GAL gene has been linked to temporal lobe epilepsy, further strengthening the connection between galanin and seizure disorders. spandidos-publications.com
Colitis Models:
Experimental models of colitis, such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS), are used to investigate the role of the galanin system in inflammation. biorxiv.orgoup.comresearchgate.netccmu.edu.cn Studies in these models have revealed that the absence of GalR3 can exacerbate colonic inflammation, suggesting a protective role for this receptor. tandfonline.comoup.com Furthermore, galanin levels have been found to be altered in human inflammatory bowel disease, indicating its potential involvement in the disease process. biorxiv.org
Table 2: Application of Disease-Specific Animal Models in Galanin System Research
| Disease Model | Animal Model Example | Key Findings Related to Galanin System | Citations |
|---|---|---|---|
| Diabetes | Streptozotocin (STZ)-induced diabetic rats | Galanin modulates neuropathic pain in diabetic animals and suppresses insulin secretion. | pnas.orgpnas.org |
| Neuropathic Pain | Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI) | Intrathecal galanin reduces hyperalgesia; GalR1 activation mediates analgesia. | bohrium.comfigshare.comtandfonline.com |
| Epilepsy | Kainic acid or pilocarpine-induced seizures, Kindling | Galanin administration has anticonvulsant effects. | pnas.orgfigshare.comresearchgate.netspandidos-publications.com |
| Colitis | Dextran Sulfate Sodium (DSS)-induced colitis | Absence of GalR3 worsens inflammation; galanin levels are altered in IBD. | biorxiv.orgtandfonline.comoup.comresearchgate.netccmu.edu.cn |
Molecular and Biochemical Analysis Techniques
A variety of molecular and biochemical techniques are employed to investigate the expression, localization, and structure of Galanin (1-19) (human) and its corresponding receptors.
Quantitative Gene Expression Analysis (e.g., RT-qPCR, Transcriptomics)
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is widely used to quantify the mRNA expression levels of galanin and its receptors (GalR1, GalR2, and GalR3) in various tissues and cell types under different physiological and pathological conditions. frontiersin.orgspandidos-publications.comoup.comresearchgate.netccmu.edu.cnnih.govfortunejournals.combioscientifica.com For instance, RT-qPCR has been used to demonstrate changes in galanin receptor mRNA expression in the rat adenohypophysis in response to stress. researchgate.netnih.gov It has also been employed to compare the relative expression levels of the three galanin receptor subtypes in the rat carotid body, revealing that GalR2 is the most abundantly expressed. spandidos-publications.com In studies on human brain tissue, qPCR has been used to rank the transcript levels of the galanin system components in different regions, highlighting species-specific differences in receptor distribution. nih.gov
Transcriptomics: Broader, high-throughput transcriptomic analyses, such as DNA microarrays and next-generation sequencing (NGS), have been utilized to gain a more comprehensive understanding of the genes and pathways regulated by the galanin system. For example, whole transcriptomics analysis has been performed on colorectal cancer samples to identify differentially regulated pathways associated with varying levels of galanin expression. nih.govnih.govresearchgate.net Such studies can reveal key driver pathways in disease progression that are linked to the galanin system. Transcriptomic approaches have also been applied to study the effects of galanin-like peptide (GALP) on the liver in diet-induced obese mice. mdpi.com
Protein Expression and Localization (e.g., Immunohistochemistry)
Immunohistochemistry (IHC): This technique is essential for visualizing the location of galanin and its receptors within tissues. By using specific antibodies, researchers can identify the specific cell types that express these proteins. IHC has been used extensively to map the distribution of galanin and its receptors in the central and peripheral nervous systems, the gastrointestinal tract, and in various tumors. frontiersin.orgrndsystems.comresearchgate.netnih.govfortunejournals.compnas.org For example, IHC has revealed the expression of galanin receptors in myenteric plexuses of the colon and in colorectal cancer tissue. researchgate.net It has also been used to demonstrate the presence of galanin and its receptors in the rat adenohypophysis and to study their expression in human brain tissue from patients with multiple sclerosis. nih.govnih.gov
Structural Biology Techniques (e.g., Cryo-EM, Molecular Modeling)
Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have provided high-resolution structures of galanin receptors in complex with their ligands and G proteins. These structural studies have offered unprecedented insights into the molecular basis of galanin recognition and receptor activation. pnas.orgbohrium.complos.orgbiorxiv.orgpnas.org For example, cryo-EM structures of the GALR1-Go and GALR2-Gq complexes have revealed the distinct binding modes of galanin to these two receptor subtypes, which helps to explain their differential G protein coupling. pnas.orgpnas.org These structures show that the galanin peptide binds at the extracellular vestibule of the receptors, nearly parallel to the cell membrane. pnas.org
Molecular Modeling: In conjunction with experimental techniques, molecular modeling and computational docking studies have been used to predict and analyze the interactions between galanin, its fragments, and its receptors. figshare.comtandfonline.comresearchgate.nettandfonline.comtandfonline.comresearchgate.net These in silico approaches help to identify key amino acid residues in the receptors that are crucial for ligand binding and subtype selectivity. For instance, molecular modeling has been used to generate three-dimensional structures of the galanin receptors and to dock fragments of the galanin peptide to investigate the binding pockets. tandfonline.com These studies provide a rationale for the design of subtype-selective ligands. figshare.comtandfonline.comtandfonline.com
Ligand Design and Screening Methodologies
The development of selective ligands for the galanin receptor subtypes is crucial for both basic research and as potential therapeutic agents. Various methodologies are employed for the design and screening of such compounds.
Ligand Design: The design of novel galanin receptor ligands often starts from the structure of the endogenous peptide. The N-terminal fragment of galanin, which includes Galanin (1-19), is known to be critical for receptor binding. nih.gov Structure-activity relationship (SAR) studies, where specific amino acids in the peptide are systematically replaced (e.g., with L-alanine), have helped to identify key pharmacophores necessary for receptor interaction. nih.gov This knowledge has guided the design of chimeric peptides and other peptide analogs with altered selectivity and stability. nih.gov More recently, the focus has shifted towards developing non-peptide ligands that can overcome the limitations of peptides, such as poor bioavailability and inability to cross the blood-brain barrier. The discovery of non-peptide agonists like galnon was achieved through screening combinatorial libraries. pnas.org
Screening Methodologies: A variety of screening assays are used to identify and characterize new galanin receptor ligands.
Competitive Binding Assays: These assays are used to determine the affinity of a test compound for a galanin receptor. They typically involve incubating cell membranes expressing a specific galanin receptor with a radiolabeled ligand (e.g., ¹²⁵I-galanin) and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is a measure of its binding affinity. pnas.org
Functional Assays: These assays measure the biological response elicited by a ligand upon binding to its receptor. For galanin receptors, this can include measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium. bohrium.com For example, since GalR1 and GalR3 are coupled to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels. pnas.org
High-Throughput Screening (HTS): To screen large chemical libraries for potential galanin receptor modulators, HTS-compatible assays have been developed. These often utilize cell-based functional assays in a multi-well plate format. For instance, a time-resolved fluorometric (TRF) assay has been developed for hGalR1, which eliminates the need for radioactivity and is amenable to automation. capes.gov.br HTS assays have also been developed for GalR3 using a cAMP biosensor in a modified cell line that facilitates better receptor expression. nih.govnih.gov
Combinatorial Library Synthesis and Screening
The discovery of novel ligands for galanin receptors has often been hampered by the limitations of random screening of large chemical libraries. pnas.org To overcome this, targeted combinatorial library synthesis has been employed, focusing on the known pharmacophores of galanin. pnas.org
A notable example involved the design and synthesis of a combinatorial library based on the major pharmacophores of galanin, specifically Tryptophan (Trp) at position 2, Asparagine (Asn) at position 5, and Tyrosine (Tyr) at position 9. pnas.org An initial lead compound, Cbz-Phe-Arg-aromatic amine, was identified from a library of analogues of the Trp-Asn-Tyr tripeptide. pnas.org This led to the development of a more extensive library based on the general structure A–B–C–D, where each position was systematically varied with different chemical moieties. pnas.org
The components of this library were designed as follows:
Position A: A bulky hydrophobic group.
Position B: A hydrophobic amino acid.
Position C: An amino acid with a protonated side chain under physiological conditions.
Position D: An aromatic amine. pnas.org
Table 1: Components of a Galanin-Focused Combinatorial Library This table is interactive. You can sort and filter the data.
| Position | Role | Example Moieties |
|---|---|---|
| A | Bulky hydrophobic group | Cbz, Fmoc |
| B | Hydrophobic amino acid | Phenylalanine, Cyclohexylalanine |
| C | Protonated amino acid | Arginine, Lysine (B10760008) |
| D | Aromatic amine | 4-methylcoumarin |
Data derived from a study on the design of a combinatorial library based on galanin pharmacophores. pnas.org
Screening of these combinatorial libraries is a critical step in identifying active compounds. A common method is the competitive binding assay, where compounds from the library are tested for their ability to displace a radiolabeled ligand, such as ¹²⁵I-galanin, from its receptor. pnas.org These assays are often performed using membrane preparations from cells or tissues rich in galanin receptors, like Bowes human melanoma cells or rat hippocampal membranes. pnas.org
Another advanced screening technique is the one-bead-one-compound (OBOC) method, where millions of compounds can be rapidly synthesized on individual beads and screened simultaneously. researchgate.net For galanin receptors, a time-resolved fluorometric (TRF) assay has been developed. researchgate.net This method uses a galanin peptide labeled with a europium chelate, eliminating the need for radioactivity and offering high sensitivity, stability, and suitability for high-throughput screening of combinatorial libraries against targets like the human galanin receptor subtype 1 (hGalR1). researchgate.net Through such reiterative screening processes, low molecular weight, non-peptide agonists like galnon have been successfully identified. pnas.org
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of galanin and its fragments, including Galanin (1-19) (human), relates to their biological activity. These studies involve systematically modifying the peptide's structure—through truncations or amino acid substitutions—and evaluating the impact on receptor binding affinity and functional activity.
The N-terminal portion of galanin is crucial for its biological activity, with the first 15 amino acids being highly conserved across species. nih.govresearchgate.net SAR studies have confirmed that the N-terminal fragment galanin (1-16) retains the high receptor affinity of the full-length peptide. nih.gov In contrast, the C-terminal region (residues 17-29) shows little to no receptor affinity. nih.govresearchgate.net Early studies on human hypothalamic membranes showed that while galanin-(1-15) could inhibit radiolabeled galanin binding, fragments like galanin-(3-29) and galanin-(10-29) were inactive, highlighting the critical importance of the first few amino acids. nih.gov
A powerful technique in SAR studies is alanine (B10760859) scanning, where individual amino acids are substituted with alanine to identify key residues (pharmacophores) for receptor interaction. nih.gov An L-alanine scan of galanin (1-16) identified Glycine¹ (Gly¹), Tryptophan² (Trp²), Asparagine⁵ (Asn⁵), Tyrosine⁹ (Tyr⁹), and Glycine¹² (Gly¹²) as essential pharmacophores for binding to rat hypothalamic membranes. nih.gov A subsequent study on separated GalR1 and GalR2 receptor subtypes identified Trp², Tyr⁹, and Leucine¹⁰ (Leu¹⁰) as key pharmacophores for both. nih.gov
Further SAR studies have focused on developing receptor-subtype-selective ligands. Systematic truncations and modifications of the galanin backbone have yielded analogues with preferential binding to specific galanin receptor subtypes. nih.gov For example, structure-activity studies revealed that while the C-terminally truncated Gal(1-11)-NH₂ is the shortest fragment that acts as a high-affinity ligand for both GalR1 and GalR2, its functional activity at GalR1 is very low. pnas.org The subsequent removal of the Glycine at position 1 resulted in the analogue Gal(2-11), which demonstrated a 500-fold selectivity for GalR2 over GalR1, functioning as a selective agonist. pnas.org This demonstrates how minor modifications can dramatically alter receptor selectivity and function. pnas.org
Table 2: Research Findings from SAR Studies of Galanin Fragments and Analogues This table is interactive. You can sort and filter the data.
| Compound/Fragment | Modification | Receptor Target(s) | Key Finding | Reference(s) |
|---|---|---|---|---|
| Galanin-(1-15) | Truncation | Galanin Receptors | Active, inhibits tracer binding (IC₅₀ = 1.5 nM) | nih.gov |
| Galanin-(2-29) | Truncation | Galanin Receptors | Active, inhibits tracer binding (IC₅₀ = 1.5 nM) | nih.gov |
| Galanin-(3-29) | Truncation | Galanin Receptors | Inactive | nih.gov |
| Galanin-(10-29) | Truncation | Galanin Receptors | Inactive | nih.gov |
| Gal(1-11)-NH₂ | Truncation | GalR1, GalR2 | Shortest nonselective high-affinity ligand | pnas.org |
| Gal(2-11) | Truncation (N-terminal Gly¹ removed) | GalR2 | 500-fold selectivity for GalR2 over GalR1; selective agonist | pnas.org |
| [Sar¹Ala]Gal-B2 | Substitution | GalR1, GalR2 | Maintained anticonvulsant activity in primary screening | nih.gov |
| [N-Me, des-Sar]Gal-B2 | N-methylation & Deletion | GalR2 | 18-fold preference in binding toward GalR2; agonist activity | nih.gov |
This table summarizes key findings from various structure-activity relationship studies on galanin fragments and analogues.
Preclinical Therapeutic Research Directions
Development of Galanin (1-19) (human) Agonists and Antagonists
The development of selective agonists and antagonists for galanin receptors is a critical area of research, as these tools are essential for dissecting the specific functions of each receptor subtype (GalR1, GalR2, and GalR3) and for developing targeted therapies. nih.govwikipedia.org The lack of highly selective ligands has historically hindered the complete understanding of the individual roles of each receptor. nih.gov
Researchers have developed various peptidergic and non-peptidergic ligands with varying affinities and selectivities for the galanin receptors. For instance, chimeric peptides have been synthesized to act as high-affinity galanin receptor ligands. researchgate.net The development of selective agonists and antagonists allows for the investigation of the distinct physiological roles mediated by each receptor subtype. For example, selective galanin agonists have shown anticonvulsant properties in animal models, while antagonists have demonstrated antidepressant and anxiolytic effects. wikipedia.org
Table 1: Examples of Galanin Receptor Ligands in Preclinical Research
| Ligand | Type | Target Receptor(s) | Observed Preclinical Effects |
|---|---|---|---|
| Galnon (B1674412) | Non-selective agonist | Galanin Receptors | Anxiolytic and antidepressant-like activity. researchgate.net |
| M617 | Selective agonist | GalR1 | Increased food intake. frontiersin.org |
| AR-M1896 | Selective agonist | GalR2 | Anticonvulsant in mice. wikipedia.orgpnas.org |
| Spexin | Agonist | GalR2/GalR3 | Anxiolytic effects. |
| Galantide (M15) | Antagonist | Galanin Receptors | Blocks certain galanin effects. |
| M40 | Potent, non-selective antagonist | Galanin Receptors | Blocks central cardiovascular actions of galanin N-terminal fragments. nih.gov |
| M871 | Selective antagonist | GalR2 | Blocks GalR2-mediated effects. |
Potential for Pain Management Strategies
The galanin system plays a complex and multifaceted role in pain processing, with both pro- and anti-nociceptive effects reported in preclinical studies. nih.govpnas.org This dual role depends on the dose, the specific galanin receptor subtype activated, and the pain state (e.g., normal versus neuropathic). nih.govpnas.org
Under normal conditions, galanin can have dose-dependent effects on pain perception. nih.gov However, in animal models of chronic pain, such as those involving nerve injury or inflammation, the antinociceptive actions of galanin are enhanced. nih.gov Intrathecal administration of galanin has been shown to reduce hypersensitivity to both mechanical and thermal stimuli in various chronic pain models. nih.gov
The differential roles of GalR1 and GalR2 in pain modulation have been a key focus of research. Studies in rat models of neuropathic pain suggest that activation of GalR1 mediates the antiallodynic effects of galanin, while GalR2 activation may contribute to nociceptive signaling at low doses. pnas.org For instance, the GalR1/GalR2 agonist AR-M961 showed antiallodynic effects in a neuropathic pain model, an effect not seen with the selective GalR2 agonist AR-M1896. pnas.org This suggests that selective GalR1 agonists could be a promising therapeutic strategy for neuropathic pain. pnas.org Furthermore, galanin has been shown to inhibit the mechanosensitivity of sensory nerves in the colon, an effect mediated by GalR1. cam.ac.uk
Applications in Neurological Disorder Interventions
Galanin's widespread expression in the brain and its role in modulating neurotransmitter release and neuronal excitability make it a significant target for interventions in various neurological disorders.
Epilepsy: Galanin is implicated in the regulation of seizure activity. Its expression is significantly increased following seizures, and it generally acts as an inhibitory neuropeptide, suggesting a neuroprotective role. Selective galanin agonists have demonstrated anticonvulsant effects in animal models, highlighting the potential for galanin-based therapies in epilepsy. wikipedia.org However, the role of galanin in seizures can be bidirectional, potentially mediated by different receptor subtypes. elifesciences.org
Alzheimer's Disease: Galanin expression is markedly upregulated in the basal forebrain of individuals with Alzheimer's disease. nih.govpnas.org This upregulation is considered a neuroprotective response. Galanin has been shown to protect hippocampal neurons and can modulate the release of acetylcholine (B1216132), a neurotransmitter implicated in memory and cognition. pnas.orgnih.gov
Depression and Anxiety: The galanin system is involved in the regulation of mood and stress responses. pnas.orgmdpi.com Preclinical studies have shown that galanin receptor antagonists can produce antidepressant and anxiolytic effects. wikipedia.org Conversely, activation of GalR2 is associated with antidepressant-like effects, while GalR1 and GalR3 activation may lead to depression-like behaviors. frontiersin.orgmdpi.com The N-terminal fragment Galanin(1-15) has been found to enhance the antidepressant effects of selective serotonin (B10506) reuptake inhibitors (SSRIs) in animal models of depression. mdpi.com
Approaches for Metabolic Disorder Modulation
Galanin is involved in the regulation of feeding, energy balance, and glucose metabolism, making it a potential target for treating metabolic disorders like obesity and diabetes. frontiersin.orgsmj.org.sa
Studies in animal models have shown that galanin can stimulate food intake, particularly a preference for fat. frontiersin.org This orexigenic effect appears to be mediated, at least in part, through GalR1. frontiersin.org In humans, higher levels of circulating galanin have been observed in obese individuals and those with metabolic syndrome. frontiersin.orgsmj.org.sa
Galanin also plays a role in glucose homeostasis. It can inhibit glucose-stimulated insulin (B600854) secretion from pancreatic beta cells. smj.org.sa However, it also appears to improve insulin sensitivity in peripheral tissues like skeletal muscle and adipose tissue. frontiersin.orgsmj.org.sa This complex role suggests that selectively targeting specific galanin receptors might be necessary to achieve therapeutic benefits in metabolic diseases.
Table 2: Preclinical Findings on Galanin in Metabolic Regulation
| Area of Investigation | Key Preclinical Findings | Potential Implication |
|---|---|---|
| Food Intake | Galanin administration into the hypothalamus increases food consumption, particularly fat intake. frontiersin.org | Galanin antagonists could potentially reduce appetite and aid in weight management. |
| Insulin Secretion | Galanin inhibits glucose-induced insulin release from pancreatic beta cells. smj.org.sa | Modulation of galanin signaling could be explored for conditions of hyperinsulinemia. |
| Insulin Sensitivity | Galanin enhances glucose clearance in adipose tissue and skeletal muscle. frontiersin.orgsmj.org.sa | Galanin receptor agonists might improve insulin sensitivity in insulin-resistant states. |
Exploration in Inflammatory Disease Models
The galanin system has emerged as a significant modulator of inflammation. frontiersin.orgnih.gov Galanin and its receptors are expressed in various immune cells, and their levels can be altered during inflammatory conditions. nih.gov
In preclinical models of inflammatory diseases, galanin has demonstrated both pro- and anti-inflammatory effects, depending on the context and the specific galanin receptor involved. For example, in a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE), overexpression of galanin abolished the disease, while loss of galanin or GalR2 exacerbated it. nih.govpnas.org This suggests a neuroprotective and anti-inflammatory role for galanin mediated through GalR2 in this context. nih.govpnas.org
Conversely, in a model of psoriasis, the absence of GalR3 mitigated the disease course. nih.gov In human monocytes, galanin can modulate the expression of cytokines and chemokines, indicating its ability to regulate immune responses. nih.gov In a mouse model of non-alcoholic steatohepatitis (NASH), galanin was found to reduce liver inflammation and fibrosis. frontiersin.org Furthermore, in models of inflammatory pain, galanin has shown analgesic effects. nih.govnih.gov These findings highlight the potential for developing galanin-based therapies for various inflammatory conditions, although the specific receptor subtype to be targeted will likely depend on the disease.
Future Research Perspectives and Unexplored Avenues
Refined Understanding of Receptor Subtype-Specific Functions
Future research must focus on the development and characterization of novel agonists and antagonists with greater selectivity for each receptor subtype. While some progress has been made, such as the development of GalR2-selective agonists like AR-M1896 and galanin (2-11), further optimization is required. nih.govpnas.org For instance, galanin (2-11) is noted as a non-GalR1 selective agonist, highlighting the complexities in achieving specificity. nih.gov The development of ligands with improved selectivity will be crucial for untangling the often opposing effects mediated by different receptors. A clear example is in pain modulation, where studies suggest that GalR1 activation leads to antinociceptive (pain-inhibiting) effects, particularly in neuropathic pain states, while GalR2 activation can be pronociceptive (pain-promoting) at low doses. pnas.orgnih.gov Similarly, in mood regulation, antidepressive effects have been linked to GalR2 activation. researchgate.net
A more refined understanding will allow researchers to answer critical questions about Galanin (1-19)'s role in various physiological processes, as summarized in the table below.
| Receptor Subtype | Known/Suspected Function | Future Research Focus |
| GalR1 | Inhibitory effects (e.g., antinociception, potential pro-depressive action), couples to Gi/o proteins, inhibits adenylyl cyclase. pnas.orgnih.govresearchgate.netwikipedia.org | - Develop highly potent and selective GalR1 agonists and antagonists. - Elucidate its role in chronic pain versus acute pain models. - Investigate its specific contribution to mood and anxiety disorders. |
| GalR2 | Excitatory effects (e.g., pronociception, neurogenesis, anti-depressive action), couples to multiple G proteins (Gq, Gi, G12). pnas.orgresearchgate.netresearchgate.net | - Clarify the downstream signaling pathways responsible for its opposing functions. - Explore its therapeutic potential as a target for depression and nerve regeneration. - Design ligands that can differentiate between its various signaling cascades. |
| GalR3 | Primarily inhibitory, role less defined but implicated in feeding and mood. nih.gov | - Develop the first generation of truly selective GalR3 ligands. - Characterize its distribution and function in the central and peripheral nervous systems. - Investigate its potential involvement in metabolic disorders and depression. |
This table synthesizes data on galanin receptor functions and outlines future research directions to achieve a more refined understanding.
Investigation of Novel Interacting Molecules and Pathways
The biological effects of Galanin (1-19) are initiated by its binding to a GalR subtype, which then activates heterotrimeric G-proteins. GalR1 and GalR3 primarily couple to the Gi/o family, leading to the inhibition of adenylyl cyclase, while GalR2 can signal through multiple pathways by coupling to Gq, Gi, and G12 proteins. unife.itwikipedia.orgresearchgate.net Activation of GalR2 can stimulate the phospholipase C/calcium sequence and the G12/Rho pathway. researchgate.net
While the initial G-protein coupling is relatively understood, the broader network of molecular interactions remains an important area for future exploration. Research should aim to identify novel interacting proteins that modulate receptor signaling, trafficking, or function. This includes investigating:
Receptor Heterodimerization: Exploring potential physical and functional interactions between galanin receptors and other G protein-coupled receptors.
Scaffolding and Regulatory Proteins: Identifying non-G-protein partners that may influence signaling specificity or receptor localization within the cell.
Signaling Crosstalk: Future studies should systematically investigate the crosstalk between galanin-activated pathways and other major signaling systems. There is evidence of interaction with the WNT10b and SREBP1 pathways in the context of adipogenesis. researchgate.net Furthermore, galanin is often co-localized with classical neurotransmitters and other neuropeptides like Substance P and Neuropeptide Y, suggesting complex functional interactions at the circuit level that warrant further investigation.
Exploration of Galanin (1-19) (human) in Emerging Disease Models
Galanin has been implicated in a wide array of pathological conditions, including pain, depression, Alzheimer's disease, epilepsy, and cancer. nih.gov Future research should leverage this foundation to explore the specific role and therapeutic potential of Galanin (1-19) in novel and emerging disease models.
Key areas for exploration include:
Neuroinflammatory and Neurodegenerative Disorders: Given galanin's neuroprotective and immunomodulatory properties, its role in models of multiple sclerosis, traumatic brain injury, or Parkinson's disease is a compelling avenue. researchgate.net
Metabolic Syndrome and Associated Complications: The involvement of galanin signaling in adipogenesis and feeding behavior suggests that Galanin (1-19) could be studied in models of diet-induced obesity, insulin (B600854) resistance, and associated cognitive decline. nih.govresearchgate.net
Oncology: The discovery that GalR2 is expressed in small cell lung cancer cells and can mediate mitogenic signals opens the door to investigating Galanin (1-19) and its receptors as potential targets or biomarkers in specific cancer types. researchgate.net
Opioid and Substance Abuse Disorders: Recent studies have begun to characterize the role of the galanin system in the context of opioid withdrawal, highlighting a potential modulatory function that could be harnessed to develop new treatments for addiction. biorxiv.org
| Disease Area | Current Evidence (Galanin System) | Future Direction for Galanin (1-19) |
| Chronic Pain | Dual role via GalR1 (antinociceptive) and GalR2 (pronociceptive). nih.govresearchgate.net | Investigate Galanin (1-19) effects in models of visceral pain and chemotherapy-induced neuropathy. |
| Depression | Antidepressant-like effects linked to GalR2 activation in animal models. researchgate.net | Explore the role of Galanin (1-19) in models of treatment-resistant depression and stress-induced anhedonia. |
| Immune Regulation | Exerts antiproliferative and proapoptotic effects on immune cells like thymocytes. researchgate.net | Study the effects of Galanin (1-19) in animal models of autoimmune diseases (e.g., rheumatoid arthritis, inflammatory bowel disease). |
| Obesity | Galanin signaling pathways are linked to adipogenesis. researchgate.net | Evaluate the impact of central or peripheral administration of Galanin (1-19) on metabolic parameters in genetic and diet-induced obesity models. |
This table summarizes current evidence and proposes future research avenues for Galanin (1-19) in various disease models.
Advanced Methodological Development for in vivo and in vitro Studies
Advancing our understanding of Galanin (1-19) is intrinsically linked to the development of more sophisticated research tools and methodologies. Future progress will depend on innovations in several key areas:
Peptide Engineering and Stabilization: A major hurdle for in vivo studies is the rapid degradation of peptides. Future work should build on recent successes, such as the development of methyllanthionine-stabilized galanin analogs, to create Galanin (1-19) variants with increased proteolytic resistance and improved pharmacokinetic profiles. nih.gov Chemical modifications to the peptide backbone can also enhance usability and brain penetration. researchgate.net
Advanced Delivery Systems: For CNS targets, overcoming the blood-brain barrier is critical. Research into novel delivery strategies, such as peptide functionalization with targeting ligands or encapsulation in delivery vehicles like exosomes, could facilitate non-invasive administration (e.g., intranasal) and targeted delivery of Galanin (1-19) to the brain. mdpi.com
High-Resolution Expression and Functional Analysis: Techniques like RNAscope in situ hybridization allow for the precise, cell-type-specific localization of receptor mRNA, which is crucial for understanding which neuronal populations are affected by galanin. biorxiv.org Combining these with advanced imaging techniques for second messengers (e.g., calcium, cAMP) and optogenetic or chemogenetic tools will enable researchers to dissect the function of galanin-receptive circuits with unprecedented detail.
Translational Research Gap Analysis (Preclinical to Clinical)
Translational research aims to bridge the gap between basic scientific discoveries ("bench") and their application in clinical practice ("bedside"). nih.govjneonatalsurg.com For Galanin (1-19), several significant gaps hinder its progression from a preclinical tool to a potential therapeutic agent.
A critical analysis reveals the following key challenges that must be addressed:
The Ligand Specificity Gap: As detailed in section 8.1, the lack of highly subtype-selective ligands is arguably the largest preclinical gap. nih.gov Without these tools, it is difficult to confidently predict the effects of a therapeutic agent in humans, where all three receptor subtypes are present and could mediate a range of desired and undesired effects.
The Pharmacokinetic Gap: Natural peptides like Galanin (1-19) suffer from poor stability and short half-lives in vivo, making them unsuitable as drugs. nih.gov While preclinical studies can use direct CNS administration, this is not feasible for most clinical applications. The development of stable, systemically active analogs is a prerequisite for clinical translation. researchgate.net
The Model Validity Gap: Most research has been conducted in rodent models. While invaluable, these models may not fully recapitulate the complexity of human diseases. nih.govresearchgate.net There is a need for more research in higher-order species, such as primates, to validate findings before moving to human trials. oup.com
The Target Engagement and Biomarker Gap: A significant challenge in moving to clinical trials is the ability to confirm that the drug is reaching its target and exerting the expected biological effect. Future preclinical work should focus on developing translatable biomarkers (e.g., imaging agents for PET scans, measurable downstream signaling molecules in accessible fluids) to monitor target engagement and pharmacodynamic effects of Galanin (1-19)-based compounds.
Bridging these gaps will require a concerted, multidisciplinary effort, combining peptide chemistry, advanced pharmacology, and the use of progressively more sophisticated and clinically relevant disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
